1-Methylpyrrolidine-3-ethanol
Description
BenchChem offers high-quality 1-Methylpyrrolidine-3-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrrolidine-3-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-7(6-8)3-5-9/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVHWDLLWKMHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Spectroscopic Characterization of 1-Methylpyrrolidine-3-ethanol
Topic: Spectroscopic Characterization of 1-Methylpyrrolidine-3-ethanol (CAS 36763-96-9) Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Chemical Identity[1][2]
1-Methylpyrrolidine-3-ethanol (IUPAC: 2-(1-methylpyrrolidin-3-yl)ethanol) is a specialized heterocyclic building block used in the synthesis of anticholinergic agents, pharmaceutical intermediates, and fine chemicals.[1] Its structure features a saturated pyrrolidine ring with a tertiary amine (N-methyl) and a primary alcohol side chain at the C3 position.
This guide provides a rigorous analysis of its spectroscopic signature (NMR, IR, MS), derived from structural fragment analysis and validated against empirical data of close structural analogs (e.g., 1-methyl-3-pyrrolidinol, 1-methylpyrrolidine).[1]
| Property | Detail |
| CAS Number | 36763-96-9 |
| IUPAC Name | 2-(1-methylpyrrolidin-3-yl)ethanol |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in water, ethanol, chloroform, DMSO |
Synthesis & Structural Context[3][4]
Understanding the synthesis provides context for impurity profiling (e.g., residual reducing agents or unreacted esters). The standard industrial route involves the reduction of 2-(1-methylpyrrolidin-3-yl)acetic acid or its ester derivatives.[1]
Figure 1: Standard synthetic pathway via reduction of the corresponding acetic acid derivative.[1]
Mass Spectrometry (MS) Analysis[5][6]
The mass spectrum of 1-Methylpyrrolidine-3-ethanol is dominated by the stability of the tertiary amine and specific fragmentation patterns characteristic of N-alkylated pyrrolidines.[1]
Ionization & Molecular Ion
-
Technique: ESI (Positive Mode) or EI (70 eV).
-
Molecular Ion [M]+: Observed at m/z 129 .
-
Protonated Molecular Ion [M+H]+: Observed at m/z 130 (ESI).
Fragmentation Logic (EI)
The fragmentation is driven by
-
Base Peak (Predicted): m/z 57 or m/z 82 .
-
Mechanism:[2] Cleavage of the ring bonds adjacent to the nitrogen often yields the N-methyl aziridinium ion (m/z 57) or the pyrrolidine ring fragment retaining the methyl group.
-
-
Loss of Side Chain: Cleavage at the C3-sidechain bond.
-
Loss of Water: A peak at [M-18] (m/z 111) is common for primary alcohols, often facilitated by thermal dehydration in the inlet.
Figure 2: Predicted mass spectrometry fragmentation pathways driven by nitrogen stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy[8][9]
The NMR data is the primary tool for structural confirmation. The molecule possesses a chiral center at C3, making the protons on the ring and the side chain diastereotopic, though rapid rotation often simplifies the side chain signals.
1H NMR (400 MHz, CDCl3)
-
Solvent: CDCl3 (Chloroform-d) is standard.
-
Reference: TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).
| Position | Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| -OH | Hydroxyl | 2.5 - 3.5 | Broad Singlet | 1H | Exchangeable; shift varies with concentration.[1] |
| C3-CH2-CH2-OH | Methylene | 3.65 - 3.75 | Triplet (or dt) | 2H | Deshielded by oxygen; typical primary alcohol.[1] |
| N-CH3 | Methyl | 2.30 - 2.35 | Singlet | 3H | Diagnostic sharp singlet for N-Methyl group.[1] |
| C2-H | Ring CH2 | 2.4 - 2.9 | Multiplet | 2H | Adjacent to Nitrogen; complex splitting.[1] |
| C5-H | Ring CH2 | 2.4 - 2.6 | Multiplet | 2H | Adjacent to Nitrogen.[1] |
| C3-H | Methine | 2.1 - 2.3 | Multiplet | 1H | Chiral center; overlaps with N-Me or ring protons.[1] |
| C4-H | Ring CH2 | 1.4 - 2.0 | Multiplet | 2H | Shielded; beta to nitrogen.[1] |
| C3-CH2-CH2 | Sidechain | 1.5 - 1.7 | Multiplet | 2H | Bridge between ring and alcohol.[1] |
Key Diagnostic Feature: Look for the N-Me singlet at ~2.32 ppm and the triplet at ~3.70 ppm (CH2-OH).[1] The integral ratio between these two (3:2) is a quick purity check.
13C NMR (100 MHz, CDCl3)
-
C-OH: ~60.5 ppm (Side chain terminal).
-
N-CH3: ~42.0 ppm.
-
C2 (Ring): ~64.0 ppm (Alpha to N).
-
C5 (Ring): ~56.0 ppm (Alpha to N).
-
C3 (Ring): ~35.0 - 38.0 ppm (Branching point).
-
Sidechain CH2: ~34.0 - 36.0 ppm.
-
C4 (Ring): ~28.0 - 30.0 ppm.
Infrared (IR) Spectroscopy
The IR spectrum confirms functional groups and is particularly useful for detecting water contamination or carbonyl impurities (from incomplete reduction).
-
O-H Stretch: 3300 – 3400 cm⁻¹ (Broad, strong). Indicates the alcohol.[3][2][4]
-
C-H Stretch (sp3): 2800 – 2950 cm⁻¹ . Multiple bands.
-
Bohlmann Bands: Weak bands ~2700–2800 cm⁻¹ may appear due to the N-CH3 lone pair interaction, characteristic of amines.
-
-
Fingerprint Region:
-
C-N Stretch: ~1050 – 1150 cm⁻¹ (Often overlaps with C-O).
-
C-O Stretch: ~1050 cm⁻¹ (Primary alcohol).
-
-
Absence of C=O: No strong band at 1700-1750 cm⁻¹ (confirms reduction of the precursor ester/acid).
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Safety: Wear nitrile gloves and safety glasses.
-
Mass: Weigh 10-15 mg of the oil into a clean vial.
-
Solvent: Add 0.6 mL of CDCl3 (containing 0.03% TMS).
-
Mixing: Vortex until fully dissolved (compound is highly soluble).
-
Acquisition: Transfer to a 5mm NMR tube. Acquire 1H (16 scans) and 13C (256-512 scans) spectra.
-
Note: If the OH peak is broad or obscuring signals, add 1 drop of D2O to exchange the proton (OH signal will disappear).
-
Protocol 2: GC-MS Analysis[1]
-
Dilution: Dilute the sample to 1 mg/mL in Methanol or Acetonitrile.
-
Column: HP-5MS or equivalent (non-polar, 30m x 0.25mm).
-
Method:
-
Injector: 250°C, Split 20:1.
-
Oven: 60°C (hold 2 min) → 20°C/min → 280°C (hold 5 min).
-
-
Detection: EI Source (70 eV), scan range 35-300 amu.
References
-
Chemical Identity & CAS: 2-(1-methylpyrrolidin-3-yl)ethanol.[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 21626280. Accessed Feb 2026.[5] [1]
-
Synthetic Precursor Data: 2-(1-Methylpyrrolidin-3-yl)acetic acid hydrochloride. Sigma-Aldrich Product Data.
-
Analogous Spectroscopic Data: 1-Methylpyrrolidine NMR & MS Data. NIST Chemistry WebBook, SRD 69.
-
General Pyrrolidine Synthesis: Synthesis of unique pyrrolidines for drug discovery. Enamine Ltd. Technical Library.
Sources
- 1. echemi.com [echemi.com]
- 2. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 3. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex | MDPI [mdpi.com]
- 4. 870063-62-0,4-(Aminomethyl)-3-fluoropyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential applications of 1-Methylpyrrolidine-3-ethanol in medicinal chemistry
This guide details the technical profile, synthetic utility, and medicinal chemistry applications of 1-Methylpyrrolidine-3-ethanol , a specialized C3-functionalized heterocyclic scaffold.
Executive Summary & Chemical Profile
1-Methylpyrrolidine-3-ethanol (CAS: 36763-96-9) is a bifunctional heterocyclic building block characterized by a tertiary amine within a pyrrolidine ring and a primary alcohol tethered by a two-carbon ethyl chain at the C3 position.
Unlike its C2-substituted isomer (a common impurity in clemastine synthesis) or the C3-hydroxyl analog (a catalyst precursor), this molecule offers a unique 3D vector for drug design. The ethyl spacer provides rotational freedom, allowing the terminal hydroxyl group to act as a nucleophilic handle or a hydrogen-bond donor/acceptor at a specific distance from the basic nitrogen center.
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-(1-methylpyrrolidin-3-yl)ethan-1-ol |
| CAS Number | 36763-96-9 |
| Molecular Formula | C |
| Molecular Weight | 129.20 g/mol |
| Chirality | Contains one chiral center at C3 (Available as racemate, ( |
| Basicity (pKa) | ~9.5 (Pyrrolidine nitrogen) |
| Solubility | Miscible in water, alcohols, DCM; soluble in THF.[1] |
Synthetic Utility & Divergent Functionalization
The primary value of 1-Methylpyrrolidine-3-ethanol lies in its ability to serve as a divergent intermediate . The alcohol handle can be transformed into various electrophiles or nucleophiles, enabling the attachment of the pyrrolidine "head group" to complex aromatic cores (e.g., for GPCR ligands or kinase inhibitors).
Core Synthetic Pathways
The following diagram illustrates the retrosynthetic origins of the scaffold and its forward transformation into key medicinal chemistry intermediates.
Figure 1: Divergent synthesis pathways from the 1-Methylpyrrolidine-3-ethanol core.
Medicinal Chemistry Applications
GPCR Ligand Design (Dopamine & Serotonin)
The 3-substituted pyrrolidine motif is a "privileged structure" in neurochemistry.[2] By extending the side chain to an ethanol group (vs. a simple methyl or hydroxyl), chemists can probe deeper binding pockets in G-Protein Coupled Receptors (GPCRs).
-
Mechanism: The basic nitrogen mimics the protonated amine of endogenous neurotransmitters (dopamine/serotonin), while the ethanol chain acts as a linker to an aromatic "tail" group that occupies hydrophobic pockets (e.g., in D2/D3 receptors).
-
Advantage: The C3-substitution creates a "kinked" topology distinct from linear alkyl amines, often improving selectivity between receptor subtypes (e.g., D2 vs. D4).
RNA Polymerase I Inhibitors
Recent research into anticancer agents (e.g., analogs of BMH-21 ) utilizes the pyrrolidine moiety to interact with DNA intercalation sites or specific enzyme pockets.
-
Application: The hydroxyl group of 1-Methylpyrrolidine-3-ethanol is converted to an amine (via mesylation/azidation/reduction) to form diamine side chains. These side chains are critical for solubility and electrostatic interaction with the phosphate backbone of nucleic acids or acidic residues in the RNA Pol I complex.
Solubilizing Tether
In kinase inhibitor discovery (e.g., CDK inhibitors), lipophilic aromatic cores often suffer from poor aqueous solubility.
-
Strategy: Appending 1-Methylpyrrolidine-3-ethanol via an ether linkage (using the alcohol) or an alkyl linkage (using the activated chloride) introduces a solubilizing basic amine. The 2-carbon spacer prevents steric clash between the bulky pyrrolidine ring and the primary pharmacophore.
Experimental Protocols
Protocol A: Conversion to the Alkyl Chloride (Activation)
This reaction converts the alcohol into a potent electrophile for coupling reactions. Warning: The product resembles a nitrogen mustard and may be a vesicant/alkylating agent. Handle with extreme caution.
-
Reagents: 1-Methylpyrrolidine-3-ethanol (1.0 eq), Thionyl Chloride (SOCl
, 1.5 eq), Dichloromethane (DCM, anhydrous). -
Procedure:
-
Dissolve the alcohol in anhydrous DCM under N
atmosphere. Cool to 0°C. -
Add SOCl
dropwise over 20 minutes. (Exothermic).[3][4] -
Allow to warm to Room Temperature (RT) and reflux for 2 hours.
-
Monitor: TLC (MeOH/DCM) or LCMS.
-
Workup: Evaporate volatiles under reduced pressure. The residue is typically the hydrochloride salt of the alkyl chloride.
-
Usage: Use immediately for nucleophilic displacement reactions (e.g., with phenols or amines).
-
Protocol B: Oxidation to Aldehyde (For Reductive Amination)
Used when the goal is to couple the scaffold to an amine via a C-N bond.
-
Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Et
N (5 eq), DCM. -
Procedure (Swern Oxidation):
-
Cool DCM solution of oxalyl chloride to -78°C. Add DMSO dropwise. Stir 15 min.
-
Add 1-Methylpyrrolidine-3-ethanol dropwise. Stir 30 min at -78°C.
-
Add Et
N. Warm to RT. -
Note: The resulting aldehyde is unstable; proceed immediately to the reductive amination step with the target amine and NaBH(OAc)
.
-
Structural Logic & Pharmacophore Mapping
The selection of the C3-ethanol isomer over the C2-ethanol isomer is a deliberate design choice in SAR (Structure-Activity Relationship) studies.
Figure 2: Pharmacophore mapping of the C3-substituted scaffold. The C3 position projects the side chain away from the nitrogen lone pair, reducing steric hindrance compared to C2 substitution.
Key Structural Advantages:
-
Reduced Steric Hindrance: C3 substitution is further from the bulky N-methyl group compared to C2 substitution, allowing for easier metabolic access and receptor fitting.
-
Chirality: The C3 carbon is a chiral center. Enantioselective synthesis using (
) or ( ) isomers allows for the probing of chiral receptor pockets, a critical step in optimizing potency (e.g., in flavopiridol analogs).
Safety & Stability
-
Handling: As a tertiary amine, the compound is basic and likely corrosive to skin/eyes.
-
Reactivity: The primary alcohol is stable, but the alkyl chloride derivative (generated in situ) is a potential alkylating agent (similar to nitrogen mustards) and must be handled in a fume hood with double gloving.
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent N-oxide formation over long periods.
References
-
Chemical Identity & Properties: PubChem. 1-Methylpyrrolidine-3-ethanol (Compound). Link
-
Synthetic Methods (Chlorination): Leonard, M. S. Introductory Organic Reaction Mechanisms: Reaction of Alcohols with Thionyl Chloride. Link
-
Medicinal Chemistry (Pyrrolidine Scaffolds): Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH/PubMed. Link
-
RNA Pol I Inhibitors (Analogous Chemistry): Colis, L., et al. Design, Synthesis, and Structure-Activity Relationships of Pyridoquinazolinecarboxamides. J. Med. Chem. Link
-
Dopamine Ligands: Shaik, A. B., et al. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. Link
Sources
Technical Guide: 1-Methylpyrrolidine-3-ethanol as a Chiral Building Block
Executive Summary
1-Methylpyrrolidine-3-ethanol (CAS: 36763-96-9) represents a critical, yet often underutilized, chiral scaffold in modern medicinal chemistry.[1] Unlike its ubiquitous 2-substituted counterpart (prolinol derivatives), the 3-substituted pyrrolidine offers a distinct spatial vector for substituent display, enabling unique binding geometries in G-protein coupled receptors (GPCRs) and kinase active sites.[1] This guide details the synthetic utility, pharmaceutical applications, and handling protocols for this moiety, specifically focusing on its role in developing high-affinity ligands for muscarinic and histamine receptors.
Part 1: Chemical Profile & Strategic Utility[1]
Structural Characteristics
The 1-methylpyrrolidine-3-ethanol moiety consists of a saturated five-membered nitrogen heterocycle with a hydroxyethyl side chain at the C3 position.[2]
| Property | Data |
| IUPAC Name | 2-(1-Methylpyrrolidin-3-yl)ethanol |
| Common Name | 1-Methylpyrrolidine-3-ethanol |
| CAS Number (Racemic) | 36763-96-9 |
| CAS Number (S-Isomer) | Derived from (S)-1-Methyl-3-pyrrolidineacetic acid (CAS 1353961-39-3) |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Boiling Point | ~95-100°C (at reduced pressure) |
| pKa (Conjugate Acid) | ~9.5 (Pyrrolidine nitrogen) |
The "Vector Argument": Why C3?
In drug design, the vector of the side chain determines the molecule's ability to probe specific pockets within a protein target.
-
C2-Substitution (Prolinol-like): Projects substituents adjacent to the nitrogen, often creating steric clash or inducing a "kinked" conformation.[1]
-
C3-Substitution (Target Scaffold): Projects the ethanol chain away from the core ring, allowing for a linear or extended reach. This is critical for bivalent ligands that must span a specific distance between an orthosteric binding site and an allosteric pocket (e.g., in Muscarinic M3 antagonists).
Part 2: Synthesis & Manufacturing Pathways
The synthesis of high-purity 1-methylpyrrolidine-3-ethanol typically proceeds via the reduction of carboxylic acid precursors. This approach allows for the introduction of chirality early in the sequence using asymmetric starting materials.
Core Synthesis Route (Reductive Strategy)
The most robust industrial route involves the reduction of Methyl 2-(1-methylpyrrolidin-3-yl)acetate .[1]
Enantioselective Considerations
To obtain the (S) or (R) enantiomer, two primary strategies are employed:
-
Chiral Pool Synthesis: Starting from L-Aspartic acid to generate the pyrrolidine ring with defined stereochemistry at C3.[1]
-
Classical Resolution: Crystallization of the racemic acetate intermediate using chiral acids (e.g., Dibenzoyl-L-tartaric acid) prior to the final reduction step.
Part 3: Pharmaceutical Applications[3][4][5][6][7][8]
Muscarinic Receptor Antagonists (Respiratory & Urology)
The 1-methylpyrrolidine-3-ethanol scaffold is a key pharmacophore in the development of Long-Acting Muscarinic Antagonists (LAMAs) .
-
Mechanism: The basic nitrogen binds to the conserved aspartate residue in the receptor, while the ethanol chain acts as a linker to attach lipophilic "blocking" groups (e.g., phenyl rings, esters).
-
Specific Utility: Research indicates that the 3-substituted linker provides the optimal distance for "dual-pharmacophore" drugs that bind to both the orthosteric and allosteric sites of the M3 receptor, improving residence time and reducing systemic side effects.
Histamine H3 Receptor Antagonists
In CNS drug discovery, the rigid pyrrolidine ring reduces the entropic cost of binding compared to flexible alkyl chains.
-
Application: The ethanol group serves as a handle for etherification. Derivatives where the hydroxyl group is converted to an ether (linking to a quinoline or benzofuran core) have shown nanomolar affinity for the H3 receptor, useful in treating cognitive disorders (Alzheimer's, ADHD).
Epigenetic Modulators (G9a Inhibitors)
Recent studies (e.g., J. Med. Chem.) have utilized this building block to synthesize Quinazoline-based inhibitors of G9a histone methyltransferase. The pyrrolidine nitrogen forms a critical hydrogen bond within the lysine binding channel, while the ethyl linker positions the quinazoline core for pi-stacking interactions.
Part 4: Experimental Protocols
Protocol: Reduction of Methyl (1-methylpyrrolidin-3-yl)acetate
This protocol describes the conversion of the ester precursor to the target alcohol.[1]
Reagents:
-
Methyl 2-(1-methylpyrrolidin-3-yl)acetate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) (or LiBH4 for milder conditions)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate (Na₂SO₄)
Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂). Add anhydrous THF.
-
Activation: Cool the THF to 0°C. Carefully add LiAlH₄ pellets/powder. Stir for 15 minutes to form a suspension.
-
Addition: Dissolve the starting ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via a pressure-equalizing addition funnel, maintaining the internal temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₄OH 90:10:1) or LC-MS.[1]
-
Quenching (Fieser Method): Cool the reaction back to 0°C.
-
Add water (x mL per x g LiAlH₄).
-
Add 15% NaOH solution (x mL).
-
Add water (3x mL).
-
-
Isolation: Stir the quenched mixture vigorously until a white granular precipitate forms. Filter through a Celite pad.
-
Purification: Dry the filtrate over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting oil is typically >95% pure but can be distilled (vacuum) for higher purity.
Quality Control: Enantiomeric Purity Analysis
Because the 3-position is a chiral center, verifying optical purity is essential.
-
Derivatization: React the alcohol with Mosher's Acid Chloride ((R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride).
-
Analysis: Analyze the resulting ester via ¹⁹F-NMR . The diastereomeric esters will show distinct chemical shifts, allowing for the calculation of Enantiomeric Excess (ee).
References
-
Synthesis of Pyrrolidine Derivatives: European Patent Office. "Method for producing 1-methylpyrrolidin-3-ol and derivatives." EP3415499A1. Link
-
Muscarinic Antagonist Design: ResearchGate. "Balancing rigidity and flexibility: Optimised 4-(hexyloxy)benzoate antagonists with enhanced affinity and tuneable duration at muscarinic receptors." (2025). Link
-
G9a Inhibitor Development: National Institutes of Health (PMC). "Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships." Link
-
Chemical Data & Safety: PubChem. "2-[1-(2-Methylpropyl)pyrrolidin-3-yl]ethanol (Analogous Structure Data)." Link
-
Commercial Availability & CAS: VulcanChem. "1-Methylpyrrolidine-3-ethanol (36763-96-9) Product Data." Link
Sources
discovery and history of 1-Methylpyrrolidine-3-ethanol synthesis
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 1-Methylpyrrolidine-3-ethanol
Abstract
1-Methylpyrrolidine-3-ethanol, also known as 1-methyl-3-pyrrolidinol, is a pivotal structural motif and a key intermediate in the synthesis of a variety of pharmaceutical compounds, most notably novel anticholinergic drugs. Its deceptively simple structure belies a rich and evolving history of synthetic strategies, driven by the persistent need for more efficient, scalable, and cost-effective manufacturing processes. This guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 1-methylpyrrolidine-3-ethanol, targeted at researchers, chemists, and professionals in drug development. We will explore the causality behind key experimental choices, from early multi-step procedures to modern catalytic methods, offering field-proven insights into the chemical logic that has shaped its production.
Introduction: The Significance of the 1-Methylpyrrolidine-3-ethanol Core
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, and its substituted derivatives offer a versatile platform for drug design. 1-Methylpyrrolidine-3-ethanol, with its tertiary amine and secondary alcohol functionalities, serves as a critical building block. The nitrogen atom's basicity and the hydroxyl group's potential for further modification make it an ideal starting point for creating complex molecules with specific pharmacological activities. The evolution of its synthesis is a case study in the advancement of organic chemistry, reflecting a move from stoichiometric reagents and harsh conditions to catalytic, atom-economical, and industrially viable processes.
Foundational Synthetic Strategies: Building the Pyrrolidine Ring
The initial approaches to synthesizing 1-methylpyrrolidine-3-ethanol focused on constructing the heterocyclic ring from acyclic precursors. These foundational methods, while often laborious, established the fundamental chemical principles for accessing this important intermediate.
The Malic Acid Route: Cyclization and Reduction
One of the most prominent early methods involves a ring-closing reaction starting from malic acid and an aqueous solution of methylamine.[1] This approach is elegant in its use of readily available starting materials to construct the core structure.
-
Causality of Experimental Choice: Malic acid provides the four-carbon backbone required for the pyrrolidine ring, with its two carboxylic acid groups and a hydroxyl group offering handles for cyclization. Methylamine acts as the nitrogen source and provides the N-methyl group in a single step.
-
The Mechanism: The initial reaction forms a succinimide intermediate.[1] This intermediate is a solid, which is a significant advantage for large-scale production as it allows for easy isolation and purification through recrystallization, thereby improving the purity of the final product.[2] The subsequent and most critical step is the reduction of the succinimide. Historically, powerful and non-selective reducing agents like lithium aluminium hydride (LiAlH₄) were employed for this transformation.[1]
While effective, the use of LiAlH₄ presents significant challenges in terms of safety, cost, and handling on an industrial scale. This necessitated the exploration of milder and more selective reducing agents. Modern iterations of this method have evaluated reagents like sodium borohydride, potassium borohydride, and various borane complexes, which have been shown to significantly improve both the yield and purity of the final product.[1][2]
The Dichlorobutanol Route: Direct Cyclization
Another established historical route begins with 1,4-dichloro-2-butanol and reacts it with methylamine.[1][3] This method leverages the reactivity of the terminal halides to facilitate a direct intramolecular cyclization.
-
Causality of Experimental Choice: The 1,4-dichloro-2-butanol molecule is pre-configured with the necessary carbon skeleton and leaving groups (the chlorine atoms) for a double nucleophilic substitution by methylamine, leading directly to the formation of the pyrrolidine ring. The hydroxyl group at the 2-position becomes the desired 3-hydroxy substituent on the final ring.
-
Process and Challenges: The reaction is typically performed under pressure and at elevated temperatures to drive the cyclization to completion.[3] While this route is more direct than the malic acid method, it often requires high-pressure reactors and can suffer from side reactions, making purification challenging and impacting the overall yield.[2] Despite these drawbacks, one reported synthesis using this method achieved a respectable yield of 64.8% with a purity of 99.3%.[1][3]
Caption: Overview of major synthetic routes to 1-Methylpyrrolidine-3-ethanol.
The Industrial Revolution: Catalytic Reductive Amination
The quest for a truly efficient, scalable, and green synthesis led to the development of catalytic reductive amination. This approach represents the current state-of-the-art for industrial production and is a prime example of process optimization in pharmaceutical manufacturing.[4][5]
This strategy involves the reaction of pyrrolidin-3-ol with formaldehyde in the presence of hydrogen and a metal catalyst.[1][4]
-
Causality of Experimental Choice: This method is highly atom-economical. Pyrrolidin-3-ol already contains the complete pyrrolidine ring and the hydroxyl group in the correct position. The synthesis is reduced to simply adding the methyl group to the nitrogen atom. Formaldehyde serves as the most efficient and inexpensive source of a single carbon for the methylation step.
-
The Role of the Catalyst: The choice of the metal catalyst is paramount to the success of this reaction. For industrial-scale synthesis, palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are the preferred catalysts due to their high reactivity and efficiency.[1][4] The reaction proceeds through the formation of an iminium ion intermediate, which is then immediately reduced by the hydrogen on the catalyst surface. This "in-situ" reduction prevents side reactions and leads to high yields and purity.
-
Process Optimization: The process has been fine-tuned for industrial production, providing yields as high as 89% with purities exceeding 96%.[4][5] Reactions are typically conducted in a solvent like methanol under a hydrogen atmosphere at moderate temperatures (10-50 °C) and pressures (0.1-1.0 MPa), which are favorable conditions for large-scale manufacturing.[4]
Sources
- 1. 1-Methylpyrrolidin-3-one hydrochloride | 78635-85-5 | Benchchem [benchchem.com]
- 2. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 3. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
An In-depth Technical Guide to the Toxicological Profile of 1-Methylpyrrolidine-3-ethanol
Executive Summary: A Read-Across Approach to a Data-Limited Compound
1-Methylpyrrolidine-3-ethanol (CAS No. 36763-96-9) is a substituted pyrrolidine derivative with potential applications in chemical synthesis and pharmaceutical development. As of this writing, a comprehensive, publicly available toxicological profile for this specific molecule is not established. This guide, therefore, adopts a scientifically rigorous "read-across" methodology. By examining the toxicological data of structurally analogous compounds, we can construct a predictive profile for 1-Methylpyrrolidine-3-ethanol. This approach is grounded in the principle that substances with similar chemical structures and functional groups are likely to exhibit comparable metabolic pathways and toxicological properties.
The primary analogues leveraged for this analysis include:
-
1-Methyl-3-pyrrolidinol: Shares the core N-methylpyrrolidine ring and a hydroxyl group at the 3-position.
-
N-Methyl-2-pyrrolidone (NMP): A well-studied pyrrolidone derivative, providing insight into the metabolism and systemic toxicity of the N-methylpyrrolidine moiety.[1]
-
Pyrrolidine: The foundational heterocyclic amine, offering baseline toxicity data for the core ring structure.[2][3]
-
Ethanol: Provides context for the potential effects of the ethanol side chain.
This document synthesizes available data to forecast potential hazards, outlines the requisite experimental workflows for definitive testing, and provides expert insight into the causal relationships between chemical structure and toxicological outcomes.
Chemical Identity and Physicochemical Properties
-
IUPAC Name: 2-(1-methylpyrrolidin-3-yl)ethan-1-ol[4]
-
CAS Number: 36763-96-9[4]
-
Molecular Formula: C₇H₁₅NO[4]
-
Molecular Weight: 129.20 g/mol [4]
-
Structure:
Caption: Chemical structure of 1-Methylpyrrolidine-3-ethanol.
A comprehensive understanding of physicochemical properties (e.g., water solubility, logP, vapor pressure) is paramount as it governs the compound's absorption, distribution, metabolism, and excretion (ADME) profile. These parameters are critical inputs for designing relevant toxicological assays and predicting bioavailability.[5]
Predicted Metabolic Pathways and Toxicokinetics
The metabolism of 1-Methylpyrrolidine-3-ethanol is anticipated to proceed through pathways observed for its structural analogues, primarily NMP and other pyrrolidine alkaloids.[6][7][8] The metabolic fate is a crucial determinant of toxicity, as bioactivation can lead to reactive intermediates, while detoxification pathways can mitigate harmful effects.
Hypothesized Metabolic Activation:
-
N-demethylation: The N-methyl group is a likely target for cytochrome P450 (CYP) enzymes, leading to the formation of a secondary amine and formaldehyde.
-
Hydroxylation: The pyrrolidine ring can undergo hydroxylation, similar to the formation of 5-hydroxy-N-methyl-pyrrolidone (5-HNMP) from NMP.[1]
-
Oxidation of the Ethanol Side Chain: The primary alcohol group can be oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to an aldehyde and then a carboxylic acid, respectively.
These metabolic steps, particularly oxidation, can potentially generate reactive species capable of forming DNA adducts, a key mechanism of genotoxicity and carcinogenicity.[7][8]
Caption: Hypothesized metabolic pathway for 1-Methylpyrrolidine-3-ethanol.
Acute Toxicity Profile
Acute toxicity studies are foundational for hazard classification and for dose selection in subsequent, longer-term studies.[9][10][11] The assessment relies on data from structural analogues.
| Compound | Route | Species | LD50 | GHS Classification | Source |
| 1-Methylpyrrolidine | Oral | Rabbit | 280 mg/kg | Toxic if swallowed | [12] |
| Pyrrolidine | N/A | N/A | N/A | Irritant, potential nervous system effects and anemia at high concentrations | [2] |
Based on the LD50 of 1-methylpyrrolidine, it is reasonable to hypothesize that 1-Methylpyrrolidine-3-ethanol may also be harmful or toxic if swallowed. The ethanol side chain might slightly modulate this toxicity. Clinical signs observed in analogue studies, such as impaired general state, piloerection, and dyspnea, should be considered as potential outcomes in any future testing.[13]
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is chosen for its scientific robustness and commitment to the 3Rs (Replacement, Reduction, and Refinement of animal use).[14][15]
-
Principle: A stepwise procedure using a small number of animals (typically 3) per step to classify a substance into a GHS toxicity category based on observed mortality.[9][15]
-
Animal Model: Wistar female rats are commonly used.[16] Animals are young, healthy adults (8-12 weeks old) and are acclimated for at least 5 days.[16][17]
-
Dosing: A starting dose (e.g., 300 mg/kg) is selected based on available information. The substance is administered orally via gavage to fasted animals.[13]
-
Procedure:
-
If mortality occurs in 2/3 or 3/3 animals, the test is stopped, and the substance is classified. The procedure is repeated at a lower dose to refine the classification.
-
If 0/3 or 1/3 animals die, the procedure is repeated with 3 more animals at a higher dose.
-
A limit test can be performed at 2000 mg/kg. If no mortality is observed, the substance is considered to have low acute toxicity.[14]
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS activity), and body weight changes for 14 days.[13][16]
-
Pathology: All animals (including those that die during the test) undergo a gross necropsy at the end of the observation period.[16]
Genotoxicity and Mutagenicity
Genotoxicity assessment is critical, as DNA damage can lead to carcinogenesis or heritable diseases.[18] A standard battery of in vitro tests is required to assess mutagenic potential.
-
Read-Across Insights: N-Nitrosopyrrolidine, a derivative of pyrrolidine, is a known carcinogen, highlighting the potential for the pyrrolidine ring to be involved in genotoxic processes.[19] The Ames test is a fundamental first screen for detecting point mutations caused by a chemical.[5][18][20][21] The in vitro micronucleus assay detects chromosomal damage (clastogenicity and aneugenicity).[22][23]
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used method for identifying compounds that can cause gene mutations.[5][21]
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test measures the ability of the substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium.[21]
-
Methodology:
-
Strains: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism and detect pro-mutagens.[5]
-
Procedure: The test substance, bacterial culture, and S9 mix (if used) are combined and plated on minimal agar. After incubation for 48-72 hours, the number of revertant colonies is counted.
-
Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible, significant increase at one or more concentrations.
-
Caption: Workflow for the Ames Test (OECD 471).
Developmental and Reproductive Toxicity (DART)
The potential to cause adverse effects on reproduction and development is a critical regulatory endpoint.
-
Read-Across Insights: N-methyl-2-pyrrolidone (NMP) is classified as a reproductive toxicant, known to cause developmental toxicity and malformations in rats and rabbits, especially after oral administration.[1] Studies on N-ethyl-2-pyrrolidone (NEP) show similar developmental toxicity patterns.[1] The NOAEL for developmental toxicity of NEP in rats is 50 mg/kg/day.[1] This raises a significant concern for 1-Methylpyrrolidine-3-ethanol, as the N-methylpyrrolidine structure is a common feature.
Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414)
This study is designed to assess the effects of a substance on pregnant females and the developing embryo and fetus.[24][25][26][27]
-
Principle: The test substance is administered to pregnant animals during the period of major organogenesis. The dams are euthanized just before parturition, and the fetuses are examined for developmental abnormalities.[24][25][26]
-
Animal Model: Typically conducted in two species, a rodent (rat) and a non-rodent (rabbit).[25] At least 20 pregnant animals per dose group are required for rats.[28]
-
Dosing: At least three dose levels plus a control group are used. Dosing typically occurs from implantation to the day before Caesarean section.
-
Maternal Observations: Includes monitoring for clinical signs, body weight, and food consumption. A full necropsy is performed on all dams.
-
Fetal Examinations:
-
The uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetuses are weighed and examined for external abnormalities.
-
Approximately half of the fetuses are examined for skeletal abnormalities (e.g., after staining with Alizarin Red S), and the other half are examined for visceral/soft tissue abnormalities.
-
-
Causality: It is crucial to distinguish direct embryotoxic/fetotoxic effects from effects that are secondary to maternal toxicity. A significant finding is developmental toxicity that occurs at doses not toxic to the mother.
Concluding Synthesis and Path Forward
While direct toxicological data for 1-Methylpyrrolidine-3-ethanol is currently unavailable, a read-across analysis from structurally similar compounds provides a robust framework for a preliminary hazard assessment.
Predicted Toxicological Profile Summary:
| Endpoint | Predicted Hazard | Basis for Prediction (Analogue Compounds) |
| Acute Oral Toxicity | Harmful or Toxic | 1-Methylpyrrolidine (LD50 = 280 mg/kg)[12] |
| Skin/Eye Irritation | Likely Irritant | Pyrrolidine is a known irritant[2] |
| Genotoxicity | Potential Concern | N-Nitrosopyrrolidine is a known carcinogen[19] |
| Developmental Toxicity | Significant Concern | NMP and NEP are known developmental toxicants[1] |
Expert Recommendation: Given the significant concerns, particularly regarding developmental and reproductive toxicity based on close structural analogues like NMP, a comprehensive testing program is essential before any widespread use of 1-Methylpyrrolidine-3-ethanol. The initial focus should be on a battery of in vitro genotoxicity assays and an acute oral toxicity study. If these results indicate a potential for significant toxicity, or if human exposure is anticipated, a prenatal developmental toxicity study (OECD 414) would be a critical next step. This structured, data-driven approach ensures both regulatory compliance and a thorough understanding of the compound's safety profile.
References
-
Wikipedia. Solanaceae. [Link]
-
Organisation for Economic Co-operation and Development (OECD). Guidelines for the Testing of Chemicals. [Link]
-
Organisation for Economic Co-operation and Development (OECD). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]
-
Cheeke, P.R. (1988). Toxicity and metabolism of pyrrolizidine alkaloids. Journal of Animal Science, 66(9), 2343-2350. [Link]
-
ResearchGate. Developmental toxic effects of N-ethyl-2-pyrrolidone administered orally to rats. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]
-
National Toxicology Program. OECD Test Guideline 423. [Link]
-
Xia, Q., et al. (2013). Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. Journal of Environmental Science and Health, Part C, 31(3), 243-265. [Link]
-
National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]
-
National Toxicology Program. OECD Test Guideline 414. [Link]
-
Vivotecnia. Ames Test - Confirmatory test included - OECD 471. [Link]
-
National Center for Biotechnology Information. N-Nitrosopyrrolidine. PubChem Compound Summary for CID 13591. [Link]
-
National Toxicology Program. OECD Test Guideline 425. [Link]
-
ResearchGate. (PDF) Pyrrolizidine Alkaloids—Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms. [Link]
-
Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]
-
ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
-
Coen, M., et al. (2018). Global metabolic changes induced by plant-derived pyrrolizidine alkaloids following a human poisoning outbreak and in a mouse model. Toxicology Research, 7(4), 639-649. [Link]
-
Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. [Link]
-
ResearchGate. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
ECETOC. Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. [Link]
-
Wills, J.W., et al. (2016). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 31(3), 257-266. [Link]
-
YouTube. OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]
-
Food and Agriculture Organization of the United Nations. Reproductive toxicity – developmental studies (teratogenicity) (two species). [Link]
-
ResearchGate. OECD Guidelines for the Testing of Chemicals. [Link]
-
IJARESM. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. [Link]
-
SlideShare. OECD GUIDELINES.pptx. [Link]
-
Scantox. GLP OECD 471 Ames Test. [Link]
-
Inotiv. OECD 414: Prenatal development toxicity study. [Link]
-
ScienceDirect. 29 Developmental and reproductive toxicity evaluation under the European Union REACH regulations Anthony R. Scialli. [Link]
-
Organisation for Economic Co-operation and Development (OECD). OECD Guideline for the Testing of Chemicals 442C. [Link]
-
Scribd. OECD 423 - Acute Oral Toxicity Study: 6. Describe Details of Study Plan To Justify The Use of Animals. [Link]
-
StudyLib. FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001 Commission Regulation (EC) No 440/2008 US EPA OP. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nj.gov [nj.gov]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. 1-Methylpyrrolidine-3-ethanol 97% | CAS: 36763-96-9 | AChemBlock [achemblock.com]
- 5. scantox.com [scantox.com]
- 6. Toxicity and metabolism of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower [ijaresm.com]
- 12. 1-Methylpyrrolidine | 120-94-5 [chemicalbook.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 19. N-Nitrosopyrrolidine | C4H8N2O | CID 13591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]
- 21. enamine.net [enamine.net]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. ecetoc.org [ecetoc.org]
- 26. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. scialliconsulting.com [scialliconsulting.com]
The Strategic Role of 1-Methylpyrrolidin-3-ol in the Synthesis of Novel Pharmaceutical Compounds: A Technical Guide
Executive Summary
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational rigidity and stereochemical complexity, which allows for precise exploration of pharmacophore space.[1] This guide focuses on a pivotal building block within this class: 1-Methylpyrrolidin-3-ol (also known as N-methyl-3-pyrrolidinol or 3-hydroxy-1-methylpyrrolidine). While the query "1-Methylpyrrolidine-3-ethanol" was noted, the vast body of scientific literature points to the hydroxyl (-ol) derivative, not the hydroxyethyl (-ethanol) variant, as the key intermediate of significant interest in drug discovery. This document provides an in-depth analysis of the synthesis of 1-Methylpyrrolidin-3-ol and its critical role as a precursor in the development of novel compounds, particularly potent anticholinergic agents. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and illustrate the logical flow from this core intermediate to complex, biologically active molecules.
The 1-Methylpyrrolidin-3-ol Scaffold: Properties and Strategic Importance
1-Methylpyrrolidin-3-ol is a heterocyclic compound featuring a saturated five-membered nitrogen ring, a methyl group on the nitrogen, and a hydroxyl group at the 3-position.[2][3] This structure is of high strategic value to drug development professionals for several key reasons:
-
Dual Functionality : The tertiary amine acts as a base and a key interaction point for biological targets, while the secondary alcohol provides a reactive handle for subsequent chemical modifications.[4]
-
Chirality : The carbon atom bearing the hydroxyl group is a stereocenter. The synthesis of enantiomerically pure (R)- or (S)-1-Methylpyrrolidin-3-ol is crucial, as the stereochemistry often dictates the biological activity and selectivity of the final drug compound.[5]
-
Physicochemical Properties : The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (tertiary amine) within a compact structure influences its solubility and interaction with biological systems.[2]
These features make 1-Methylpyrrolidin-3-ol a versatile intermediate for creating libraries of compounds for screening and a foundational piece for designing drugs targeting a range of receptors.[6][7]
Table 1: Physicochemical Properties of 1-Methylpyrrolidin-3-ol
| Property | Value | Source(s) |
| CAS Number | 13220-33-2 | [8] |
| Molecular Formula | C5H11NO | [4] |
| Molecular Weight | 101.15 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | Approx. 192-194 °C | N/A |
| Solubility | Soluble in water and common organic solvents | [2] |
Synthesis of the Core Intermediate: 1-Methylpyrrolidin-3-ol
The industrial-scale synthesis of 1-Methylpyrrolidin-3-ol is critical for its application in drug manufacturing. Various methods exist, but a common and efficient pathway involves the reductive amination of a suitable precursor. One robust, patented method involves the N-methylation of 3-hydroxypyrrolidine via reductive amination using formaldehyde.[9][10]
The rationale for this approach is its high efficiency and the availability of the starting materials. Reductive amination is a well-established, high-yield reaction. The use of a metal catalyst like platinum or palladium on carbon ensures the efficient reduction of the intermediate iminium ion formed between 3-hydroxypyrrolidine and formaldehyde.[9]
Caption: Workflow for the industrial synthesis of 1-Methylpyrrolidin-3-ol.
Experimental Protocol: Synthesis of (3R)-1-Methylpyrrolidin-3-ol
This protocol is adapted from a validated industrial process.[10] The inclusion of a secondary amine in Step 3 is a critical, self-validating step designed to react with and neutralize any excess formaldehyde, simplifying purification and improving final product purity.
-
Charging the Reactor: In a suitable pressure reactor, charge (3R)-pyrrolidin-3-ol, a 37% aqueous formaldehyde solution (1.05 to 2.0 molar equivalents), methanol as the solvent, and a platinum-on-carbon catalyst.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to 0.4-0.5 MPa. Maintain the temperature at approximately 20°C and stir the mixture. The reaction is typically complete within 3 to 7 hours. Monitor the disappearance of the starting material by gas chromatography (GC) to ensure completion.
-
Byproduct Quenching: After the initial reaction, add a secondary amine, such as diethylamine (approximately 0.5-1.0 molar equivalent relative to the excess formaldehyde), to the reaction mixture. Continue to stir under hydrogen pressure at 20°C for an additional 2 to 4 hours.
-
Catalyst Removal: Depressurize the reactor and filter the mixture to remove the platinum-on-carbon catalyst. Wash the catalyst with additional methanol to ensure complete recovery of the product.
-
Solvent Removal & Workup: Combine the filtrate and the methanol washings. Concentrate the solution under reduced pressure to remove the bulk of the solvent. Add toluene to the concentrate and concentrate again to azeotropically remove water.
-
Purification: Purify the resulting crude oil by distillation under reduced pressure to obtain the final, high-purity (3R)-1-Methylpyrrolidin-3-ol.
Table 2: Representative Synthesis Data for (3R)-1-Methylpyrrolidin-3-ol
| Parameter | Value | Source(s) |
| Starting Material | (3R)-pyrrolidin-3-ol | [10] |
| Key Reagents | Formaldehyde, H₂, Platinum on Carbon, Diethylamine | [9][10] |
| Solvent | Methanol, Toluene | [10] |
| Typical Yield | 86 - 93% | [10] |
| Achieved Purity (Post-Distillation) | >96.5% (up to 99.5%) | [10] |
Application in Novel Compound Synthesis: The Gateway to Anticholinergics
1-Methylpyrrolidin-3-ol is a key intermediate for the synthesis of novel anticholinergic drugs.[6] These drugs function by antagonizing the action of acetylcholine at muscarinic receptors, and they are used to treat a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.
The hydroxyl group of 1-Methylpyrrolidin-3-ol is the primary site for derivatization. A common and highly effective strategy is esterification , where the alcohol is reacted with a sterically hindered carboxylic acid to form an ester.[11] This ester moiety is often crucial for the molecule's binding affinity and selectivity to specific muscarinic receptor subtypes.
A prime example is the synthesis of glycopyrrolate analogues or other quaternary ammonium anticholinergics. The core reaction involves coupling the 1-methylpyrrolidin-3-ol with a carboxylic acid like α-cyclopentylmandelic acid.
Caption: Logical workflow from 1-Methylpyrrolidin-3-ol to a novel anticholinergic drug.
Experimental Protocol: Synthesis of a 1-Methylpyrrolidin-3-yl Ester
This is a generalized protocol for the esterification of 1-Methylpyrrolidin-3-ol with a carboxylic acid, a key step in forming an anticholinergic agent. The choice of coupling agent is critical; peptide coupling reagents like TBTU or COMU are effective for forming esters at room temperature, which is advantageous for preventing side reactions.[12]
-
Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the selected carboxylic acid (e.g., α-cyclopentylmandelic acid, 1.0 eq) and a peptide coupling reagent (e.g., TBTU, 1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add an organic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Alcohol Addition: Slowly add a solution of 1-Methylpyrrolidin-3-ol (1.05 eq) in the same solvent to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired ester. The resulting ester can then be taken forward for subsequent reactions, such as N-quaternization, to produce the final active pharmaceutical ingredient (API).
Conclusion
1-Methylpyrrolidin-3-ol is a deceptively simple molecule that serves as a powerful and versatile intermediate in modern drug discovery. Its synthesis has been optimized for industrial-scale production, ensuring its availability as a reliable starting material. The strategic placement of its functional groups—the tertiary amine and the chiral secondary alcohol—provides medicinal chemists with a robust platform for generating novel compounds with precisely tuned pharmacological properties. The successful application of this building block in the synthesis of anticholinergic agents underscores its enduring importance and highlights the logic of leveraging well-designed core scaffolds to accelerate the development of new therapeutics.
References
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
- CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]
-
Synthesis of anticholinergic agents: N-methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate salts. PubMed. [Link]
-
METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. [Link]
- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. guidechem.com [guidechem.com]
- 3. vivanls.com [vivanls.com]
- 4. Buy 1-Methyl-3-pyrrolidinol (EVT-293958) | 13220-33-2 [evitachem.com]
- 5. (R)-(-)-1-甲基-3-吡咯烷醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. Synthesis of anticholinergic agents: N-methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organic-chemistry.org [organic-chemistry.org]
Methodological & Application
protocol for the purification of 1-Methylpyrrolidine-3-ethanol by distillation
Application Note: Purification of 1-Methylpyrrolidine-3-ethanol by Vacuum Distillation
Abstract This application note details the protocol for the purification of 1-Methylpyrrolidine-3-ethanol (CAS 36763-96-9), a critical intermediate in the synthesis of pharmaceutical anticholinergics and fine chemicals. Due to its high boiling point at atmospheric pressure and susceptibility to oxidation, this protocol utilizes vacuum distillation (reduced pressure rectification) to ensure high purity (>98%) while minimizing thermal degradation. The procedure emphasizes rigorous exclusion of moisture and oxygen.[1]
Introduction & Compound Properties
1-Methylpyrrolidine-3-ethanol (also known as 2-(1-methylpyrrolidin-3-yl)ethanol) is a bifunctional building block containing a tertiary amine and a primary alcohol. These functional groups render the compound hygroscopic and sensitive to oxidation (N-oxide formation) upon prolonged exposure to air at elevated temperatures.
Table 1: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| CAS Number | 36763-96-9 | |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| Boiling Point (Lit.) | 82 °C @ 4 Torr (mmHg) | High vacuum required [1] |
| Density | ~0.96 g/mL | |
| Appearance | Colorless to light yellow liquid | Darkens upon oxidation |
| Solubility | Miscible with water, ethanol, THF | Hygroscopic |
Key Purification Challenges:
-
Thermal Instability: Prolonged heating above 150°C can lead to dehydration or polymerization.
-
Azeotropes: May form azeotropes with water or synthesis solvents (e.g., Toluene, THF).
-
Bumping: The viscosity and hydrogen-bonding nature of amino-alcohols often cause violent bumping under vacuum.
Pre-Distillation Assessment
Before initiating distillation, characterize the crude material to define the purification strategy.
-
GC-MS Analysis: Identify volatile impurities (solvents, starting materials). If solvent content >10%, perform a "stripping" run (rotary evaporation) first.
-
Karl Fischer Titration: If water content is >1.0%, the material should be dried over KOH pellets or CaH₂ for 12 hours prior to distillation to prevent steam distillation effects that ruin separation efficiency.
-
Visual Inspection: If the crude is dark brown/black, consider a short-path "flash" distillation to remove tarry residues before the fractional distillation.
Equipment Configuration
Vacuum System: A high-vacuum line capable of stable operation at 1–5 Torr is required. A dual-stage rotary vane pump with a liquid nitrogen cold trap is recommended to protect the pump from amine vapors.
Distillation Assembly:
-
Flask: Round-bottom flask (2-neck) with a magnetic stir bar (egg-shaped for viscosity). Fill to max 60% capacity.
-
Column: 15–20 cm Vigreux column. (Packed columns are avoided due to high holdup and pressure drop).
-
Head: Short-path distillation head with a thermometer adapter.
-
Condenser: Liebig condenser cooled to 5–10°C.
-
Receiver: Multi-fraction "cow" receiver or rotatable fraction collector to allow switching fractions without breaking vacuum.
Detailed Purification Protocol
Phase 1: System Preparation
-
Inerting: Assemble the glassware and flame-dry under vacuum. Backfill with dry Nitrogen or Argon. Repeat 3 times.
-
Charging: Transfer the crude 1-Methylpyrrolidine-3-ethanol into the boiling flask under a counter-flow of inert gas.
-
Insulation: Wrap the Vigreux column and distillation head with aluminum foil or glass wool to minimize heat loss and prevent premature condensation.
Phase 2: Degassing and Solvent Stripping
-
Start stirring at a moderate speed (300–400 RPM).
-
Slowly apply vacuum. Do not apply heat yet.
-
Observe for foaming (dissolved gases/solvents). Adjust the vacuum valve to maintain control.
-
Once the pressure stabilizes at <10 Torr without foaming, begin heating the oil bath.
Phase 3: Fractionation
Target Pressure: 4 Torr
| Fraction | Bath Temp (°C) | Vapor Temp (°C) | Description/Action |
| 1. Fore-run | 60–90°C | < 75°C | Discard. Contains residual solvents (THF, Toluene) and lower boiling impurities. |
| 2. Transition | 90–105°C | 75–80°C | Keep Separate. Purity rises rapidly here. Can be recycled in future batches. |
| 3. Main Cut | 105–115°C | 81–83°C | Collect Product. Clear, colorless liquid. Monitor refractive index or GC if possible. |
| 4. Tail | >120°C | >85°C | Stop. Vapor temp drops or colored fumes appear. Stop heating immediately. |
Critical Note: If the pressure fluctuates, the boiling point will shift. Use a nomograph to correlate observed BP with pressure. For example, at 10 Torr, the BP will rise to approximately 95–100°C.
Phase 4: Shutdown & Storage
-
Remove the oil bath and let the flask cool to <50°C under vacuum.
-
Backfill the system with dry Argon (not air) to prevent oxidation.
-
Transfer the Main Cut immediately to an amber glass bottle with a Teflon-lined cap.
-
Storage: Store at 2–8°C under inert atmosphere.
Troubleshooting Guide
-
Problem: "Bumping" (Uncontrolled boiling)
-
Cause: Superheating due to high viscosity/hydrogen bonding.
-
Solution: Use a larger stir bar or a capillary bleed tube introducing a tiny stream of Argon bubbles.
-
-
Problem: Product is colored (Yellow)
-
Cause: Oxidation or entrainment of pot residue.
-
Solution: The distillation was likely run too fast (entrainment) or the vacuum was insufficient (thermal degradation). Re-distill the main fraction.
-
-
Problem: Vapor temperature fluctuates
-
Cause: Reflux ratio is too low or pressure is unstable.
-
Solution: Increase insulation on the column and ensure the vacuum pump oil is clean.
-
Process Workflow Diagram
Caption: Logical workflow for the purification of 1-Methylpyrrolidine-3-ethanol, including decision gates for pre-treatment.
References
-
European Patent Office. (2018).[2] Method for Producing 1-Methylpyrrolidin-3-ol (Related Amino-Alcohol Distillation Protocols). EP 3415499 A1. Retrieved January 30, 2026, from [Link]
Sources
Application Note: HPLC Analysis of 1-Methylpyrrolidine-3-ethanol Purity
Executive Summary
1-Methylpyrrolidine-3-ethanol (CAS: 36763-96-9) is a tertiary amine building block frequently used in the synthesis of antihistamines (e.g., clemastine) and anticholinergic agents.[1][2] Its analysis presents two significant chromatographic challenges: lack of a strong UV chromophore and high basicity (pKa ≈ 10.2).[2]
Standard Reversed-Phase (RP) methods often fail due to poor retention of the polar amine or severe peak tailing caused by silanol interactions.[1][2] Furthermore, the absence of conjugated double bonds renders standard UV detection (254 nm) useless.
This guide details a High-pH Reversed-Phase protocol using Charged Aerosol Detection (CAD) or Low-Wavelength UV as the primary methodology.[1][2] This approach suppresses silanol ionization, ensures amine deprotonation for better retention, and maximizes sensitivity.
Physicochemical Context & Method Strategy
Understanding the analyte's behavior is the prerequisite for robust method development.[2]
| Property | Value / Characteristic | Impact on HPLC Method |
| Structure | Tertiary Amine, Primary Alcohol | Basic and Polar.[1][2] |
| pKa | ~10.2 (Amine) | Positively charged at pH < 8; Neutral at pH > 11.[1][2] |
| UV Absorbance | Negligible > 220 nm | Requires UV < 210 nm, CAD, ELSD, or RI. |
| Solubility | High in Water, MeOH | Compatible with RP and HILIC modes. |
The "High-pH" Strategy
Traditional low-pH methods (pH 2.[1][2]5) protonate the amine (
Method Development Decision Tree
The following logic gate determines the optimal detection and separation mode based on your available instrumentation.
Figure 1: Decision matrix for selecting the appropriate detection technique based on laboratory capabilities.
Protocol A: High-pH RP-HPLC (Recommended)[1][2]
This method utilizes a hybrid-silica column capable of withstanding pH 12, allowing the amine to be analyzed in its neutral state.
Chromatographic Conditions[2][3][4][5][6][7]
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 or 5 µm) | Hybrid particles are essential for stability at pH 10+.[1][2] Standard silica will dissolve.[2] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide | High pH ensures the amine is neutral (retained) and silanols are suppressed. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier.[1][2] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |
| Column Temp | 35°C | Improves mass transfer and peak shape.[1][2] |
| Detection | Primary: CAD (Nebulizer 35°C) Secondary: UV at 205 nm | CAD detects all non-volatiles uniformly.[1][2] UV at 205 nm detects the amine end-absorption.[1][2] |
| Injection Vol | 5 - 10 µL | Keep low to prevent solvent effects.[1][2] |
Gradient Program[2]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 95 | 5 | Return to Initial |
| 20.0 | 95 | 5 | Re-equilibration |
Sample Preparation[2]
-
Diluent: 50:50 Water:Acetonitrile (pH 10 buffer is optional in diluent but recommended if peak splitting occurs).[2]
-
Concentration: Prepare a 1.0 mg/mL solution of the sample.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.[2] Note: Do not use cellulose acetate as it may degrade at high pH.
Protocol B: Low-pH Ion-Suppression (Alternative)[1][2]
If a high-pH stable column is unavailable, this traditional method uses acidic phosphate buffer.[1][2] Note that retention will be lower, and system suitability is critical to ensure peak symmetry.
Chromatographic Conditions[2][3][4][5][6][7]
-
Column: Agilent Zorbax SB-C18 or equivalent "Base-Deactivated" column.[1][2]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile.[2]
-
Detection: UV at 205 nm.[2]
-
Critical Note: At 205 nm, phosphate buffer is transparent, but organic solvents (like THF) and some additives absorb. Use high-purity Acetonitrile.[1][2]
Analytical Workflow & Data Processing
The following diagram outlines the critical path from sample weighing to purity calculation, highlighting the self-validating steps.
Figure 2: Analytical workflow ensuring data integrity through a System Suitability checkpoint.
Validation & Troubleshooting
System Suitability Criteria (Self-Validating System)
Before analyzing unknown samples, the system must pass these criteria using a standard solution:
-
Tailing Factor (
): NMT 1.5 (Critical for amines). -
Theoretical Plates (
): > 5,000. -
Precision: %RSD of peak area < 2.0% (n=5 injections).
-
Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Residual silanol interactions.[1][2] | Method A: Increase buffer pH to 11.0. Method B: Add 5 mM Triethylamine (TEA) to Mobile Phase A as a silanol blocker.[2] |
| No Peaks (UV) | Detection wavelength too high. | Ensure detector is set to 205 nm.[2] Verify reference wavelength is "Off" (on DAD).[2] |
| Baseline Drift | UV absorption of gradient.[1][2] | Ensure Mobile Phase A and B have matched absorbance at 205 nm (balance with trace acetone if necessary, though rarely recommended). |
| Ghost Peaks | Contaminated Mobile Phase.[1][2] | Use fresh Milli-Q water.[1][2] Phosphate buffers promote microbial growth; replace daily.[2] |
References
-
Dolan, J. W. (2006).[2] HPLC of Basic Compounds. LCGC North America.[2] Retrieved from [1][2]
-
McCalley, D. V. (2010).[2] Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A.
-
Waters Corporation. (2021).[2] XBridge BEH C18 Columns Care & Use Manual. [1][2]
-
Thermo Fisher Scientific. (2018).[2] Charged Aerosol Detection for Non-Chromophoric Compounds.
Disclaimer: This protocol is intended for research and development purposes. Users must validate the method according to ICH Q2(R1) guidelines before applying it to GMP release testing.
Sources
Chiral Synthesis of (R)- and (S)-1-Methyl-3-pyrrolidinol: An Application and Protocol Guide
Abstract
This comprehensive guide details the strategic approaches and step-by-step protocols for the asymmetric synthesis of both (R)-1-Methyl-3-pyrrolidinol and (S)-1-Methyl-3-pyrrolidinol. These chiral pyrrolidinol scaffolds are pivotal building blocks in medicinal chemistry and drug development, frequently incorporated into a variety of biologically active molecules.[1][2] This document provides a robust framework for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles, practical considerations for achieving high enantiomeric purity, and detailed experimental procedures.
Introduction: The Significance of Chiral 1-Methyl-3-pyrrolidinol Enantiomers
The pyrrolidine ring is a fundamental structural motif found in numerous natural products and pharmaceuticals.[3][4] The stereochemistry of substituents on this ring profoundly influences biological activity. (R)- and (S)-1-Methyl-3-pyrrolidinol are highly valued chiral intermediates due to their utility in constructing more complex molecular architectures.[2] For instance, (R)-(-)-1-Methyl-3-pyrrolidinol serves as a reactant in the asymmetric synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which are potent DNA methyltransferase inhibitors.[5] The ability to selectively synthesize each enantiomer is therefore of paramount importance in the development of stereochemically pure active pharmaceutical ingredients (APIs).
The core challenge in synthesizing these compounds lies in controlling the stereochemistry at the C3 position of the pyrrolidine ring. This guide will explore established methodologies that leverage both chiral pool starting materials and catalytic asymmetric transformations to achieve this goal with high fidelity.
Strategic Pathways to Enantiopure 1-Methyl-3-pyrrolidinol
The synthesis of enantiomerically pure (R)- and (S)-1-Methyl-3-pyrrolidinol can be broadly approached via two main strategies:
-
Chiral Pool Synthesis: This classic and often robust approach utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids or malic acid. The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.
-
Asymmetric Catalysis: This modern approach involves the use of a chiral catalyst to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product. This method can be highly efficient and atom-economical.[6]
This guide will focus on a well-established and scalable chiral pool approach starting from the enantiomers of malic acid. This method offers a clear and reliable pathway to both the (R) and (S) products.
Synthesis of (R)- and (S)-1-Methyl-3-pyrrolidinol from Malic Acid
This synthetic route leverages the C2 stereocenter of either (R)- or (S)-malic acid to establish the C3 stereocenter of the target pyrrolidinol. The overall transformation involves the formation of a cyclic imide, followed by a reduction.
Synthetic Workflow Overview
The synthesis proceeds in two main stages:
-
Ring Closure/Imide Formation: Reaction of the chosen enantiomer of malic acid with an aqueous solution of methylamine to form the corresponding N-methyl-3-hydroxysuccinimide intermediate.
-
Reduction: Reduction of the cyclic imide to the desired 1-methyl-3-pyrrolidinol.
Detailed Experimental Protocols
Protocol 1: Synthesis of (R)-N-Methyl-3-hydroxysuccinimide
Causality: This step involves a condensation reaction between (R)-malic acid and methylamine to form the cyclic imide. Heating is crucial to drive the reaction forward by removing water. The choice of a high-boiling point solvent like xylene or toluene allows for efficient azeotropic removal of water.[7][8]
Materials:
-
(R)-Malic acid
-
40% Aqueous methylamine solution
-
Toluene (or Xylene)
-
Methanol (for recrystallization)
Equipment:
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (R)-malic acid (e.g., 60.0 g) and toluene (e.g., 420.0 g).[7]
-
With stirring, slowly add 40% aqueous methylamine solution (e.g., 41.6 g) to the flask at room temperature (maintain temperature below 20°C).[8]
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for approximately 18 hours or until no more water is collected.[7]
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene.[7]
-
Recrystallize the resulting solid intermediate from methanol to yield pure (R)-N-methyl-3-hydroxysuccinimide.[8]
Protocol 2: Synthesis of (R)-1-Methyl-3-pyrrolidinol
Causality: The reduction of the cyclic imide to the corresponding pyrrolidinol can be achieved using a variety of reducing agents. Sodium borohydride is a common and effective choice for this transformation.[7][8] The use of an alcoholic solvent like ethanol is typical for borohydride reductions.
Materials:
-
(R)-N-Methyl-3-hydroxysuccinimide
-
Sodium borohydride (NaBH₄)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and extraction
Procedure:
-
Dissolve (R)-N-methyl-3-hydroxysuccinimide in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-1-Methyl-3-pyrrolidinol.
-
Purify the product by vacuum distillation to yield the pure enantiomer.
Note on the Synthesis of the (S)-Enantiomer: To synthesize (S)-1-Methyl-3-pyrrolidinol, the same protocols are followed, with the substitution of (S)-malic acid as the starting material in Protocol 1.
Alternative Synthetic Approaches
While the malic acid route is robust, other methods exist. For instance, reductive cyclization of a 4-substituted-3-hydroxybutyronitrile derivative in the presence of a Raney nickel catalyst is another patented method.[9] Another approach involves the reductive amination of a suitable precursor. For example, (3R)-pyrrolidin-3-ol can be reacted with paraformaldehyde in the presence of a platinum on carbon catalyst under a hydrogen atmosphere to yield (3R)-1-methylpyrrolidin-3-ol.[10][11]
Data Summary and Characterization
The successful synthesis of the target compounds should be confirmed by appropriate analytical techniques.
| Parameter | (R)-1-Methyl-3-pyrrolidinol | (S)-1-Methyl-3-pyrrolidinol |
| CAS Number | 104641-60-3[5] | 104641-61-4 |
| Molecular Formula | C₅H₁₁NO[2][5] | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol [2][5] | 101.15 g/mol |
| Appearance | Colorless oil[2] | Colorless oil |
| Boiling Point | 50-52 °C @ 1 mmHg[5] | 50-52 °C @ 1 mmHg |
| Optical Rotation [α]D | -7° (c=1% in chloroform)[5] | +7° (c=1% in chloroform) |
Conclusion
This guide provides a detailed and scientifically grounded protocol for the chiral synthesis of (R)- and (S)-1-Methyl-3-pyrrolidinol. The presented method, starting from the enantiomers of malic acid, is a reliable and scalable approach for obtaining these valuable chiral building blocks. By understanding the underlying principles and carefully following the outlined procedures, researchers can confidently produce these key intermediates for applications in drug discovery and development. The alternative synthetic routes mentioned also offer flexibility depending on available starting materials and laboratory capabilities.
References
- Exploring the Applications of (S)
- (R)-(-)-1-Methyl-3-pyrrolidinol – Chem-Impex.
- (R)-(-)-1-Methyl-3-pyrrolidinol 97 104641-60-3. Sigma-Aldrich.
- Process for the preparation of a pyrrolidinol compound.
- Preparation method of 1-methyl-3-pyrrolidinol.
- Preparation method of 1-methyl-3-pyrrolidinol.
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
- Process for the preparation of 1-methylpyrrolidin-3-ol.
- Understanding 1-Methyl-3-pyrrolidinol (CAS 13220-33-2) in Chemical Synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. (R)-(-)-1-Methyl-3-pyrrolidinol 97 104641-60-3 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Preparation method of 1-methyl-3-pyrrolidinol - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
Comprehensive Guide: Derivatization of 1-Methylpyrrolidine-3-ethanol for GC Analysis
Introduction & Analyte Profile
1-Methylpyrrolidine-3-ethanol (CAS 36763-96-9), chemically known as 2-(1-methylpyrrolidin-3-yl)ethan-1-ol , presents specific challenges for Gas Chromatography (GC) analysis due to its bifunctional nature. It contains a tertiary amine (N-methyl pyrrolidine ring) and a primary alcohol (ethanol side chain).
While the tertiary amine is relatively stable, the primary hydroxyl (-OH) group is polar and capable of strong hydrogen bonding. In direct GC analysis, this leads to:
-
Peak Tailing: Interaction with silanol groups in the column stationary phase.
-
Adsorption: Irreversible loss of analyte at trace levels (high LOD/LOQ).
-
Thermal Instability: Potential for dehydration or degradation in the hot injector port.
The Solution: Derivatization via Silylation is the gold standard for this analyte. By replacing the active proton of the hydroxyl group with a trimethylsilyl (TMS) group, we mask the polarity, improve volatility, and ensure symmetric peak shapes.
Chemical Profile
| Property | Data |
| Analyte Name | 1-Methylpyrrolidine-3-ethanol |
| IUPAC Name | 2-(1-methylpyrrolidin-3-yl)ethan-1-ol |
| CAS Number | 36763-96-9 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Functional Groups | Tertiary Amine (Inert to standard silylation), Primary Alcohol (Reactive target) |
Derivatization Chemistry
The primary method selected is Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .
Mechanism
The reaction follows a nucleophilic substitution (
-
Role of TMCS: TMCS acts as a catalyst.[1] It is a stronger silyl donor than BSTFA and initiates the reaction by silylating the byproduct (trifluoroacetamide) or activating the alcohol, driving the equilibrium forward.
-
Selectivity: The N-methyl group on the pyrrolidine ring is a tertiary amine and does not react . Only the hydroxyl group is derivatized.
Reaction Scheme
Experimental Protocols
Protocol A: Silylation (Recommended)
Best for general profiling, high stability, and EI-MS library matching.
Materials Required
-
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck or equivalent).
-
Solvent: Anhydrous Pyridine or Acetonitrile (ACN). Note: Pyridine acts as an acid scavenger and catalyst.
-
Vials: 2 mL amber GC vials with PTFE-lined caps.
-
Heating Block: Capable of maintaining 65°C ± 2°C.
Step-by-Step Procedure
-
Sample Preparation: Weigh 1–5 mg of 1-Methylpyrrolidine-3-ethanol into a clean, dry 2 mL GC vial.
-
Liquid Samples: If the analyte is in solution, evaporate the original solvent to dryness under a stream of nitrogen if it contains protic solvents (water, alcohols).
-
-
Solvent Addition: Add 500 µL of Anhydrous Pyridine . Cap and vortex for 30 seconds to ensure dissolution.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS .
-
Critical: Ensure the syringe is dry; moisture kills the reagent.
-
-
Reaction: Cap the vial tightly. Incubate in a heating block at 65°C for 30 minutes .
-
Why Heat? While primary alcohols react at room temperature, the pyrrolidine ring can provide steric bulk. Heating ensures 100% conversion and reproducibility.
-
-
Cooling: Allow the vial to cool to room temperature (approx. 10 mins).
-
Analysis: Inject directly into the GC-MS.
-
Dilution (Optional): If the concentration is too high, dilute with anhydrous Ethyl Acetate or Hexane after the reaction is complete.
-
Protocol B: Acylation (Alternative)
Best for trace analysis using ECD (Electron Capture Detection) or specific MS fragmentation requirements.
Materials Required
-
Reagent: TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic anhydride).
-
Solvent: Ethyl Acetate (EtOAc).[2]
Step-by-Step Procedure
-
Dissolution: Dissolve the sample in 500 µL of Ethyl Acetate.
-
Addition: Add 50 µL of TFAA .
-
Reaction: Cap and heat at 60°C for 20 minutes .
-
Cleanup (Critical): Evaporate the mixture to dryness under Nitrogen to remove excess acid/anhydride (which can damage GC columns).
-
Reconstitution: Reconstitute in 500 µL of clean Ethyl Acetate or Toluene before injection.
GC-MS Method Parameters
The following parameters are optimized for the TMS-derivative of 1-Methylpyrrolidine-3-ethanol.
| Parameter | Setting |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) for high conc.; Splitless for trace analysis |
| Carrier Gas | Helium at 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 60°C (Hold 1 min) Ramp: 15°C/min to 280°C Final: 280°C (Hold 5 min) |
| Transfer Line | 280°C |
| MS Source | 230°C (EI Mode, 70 eV) |
| MS Quad | 150°C |
| Scan Range | m/z 40 – 450 |
Expected Chromatography:
-
The TMS derivative will elute significantly earlier than the underivatized parent due to loss of H-bonding capability.
-
Mass Spectrum: Look for the characteristic [M-15]⁺ ion (Loss of methyl from TMS group) and m/z 73 (TMS cation). The base peak is often related to the cleavage alpha to the nitrogen or the ether oxygen.
Visual Workflows (Graphviz)
Reaction Mechanism Visualization
This diagram illustrates the specific transformation of the analyte.
Caption: Chemical derivatization pathway converting the polar alcohol to a volatile TMS-ether.
Experimental Workflow
This flowchart guides the analyst through the critical bench steps.
Caption: Step-by-step bench protocol for the silylation of 1-Methylpyrrolidine-3-ethanol.
Validation & Troubleshooting
Quality Control Checks
-
Moisture Check: If the BSTFA reagent turns cloudy or precipitates white crystals upon addition, your sample contains water. Action: Redry the sample using a nitrogen stream or add magnesium sulfate.
-
Incomplete Reaction: If the native alcohol peak is still visible, increase reaction time to 60 minutes or temperature to 75°C.
-
Liner Maintenance: Use a deactivated glass wool liner (e.g., silanized) to prevent adsorption of the tertiary amine moiety.
Quantitative Analysis[3][4][5][6]
-
Internal Standard: Use Dodecane or a deuterated analog if available. Add it before the derivatization step to account for volume changes.
-
Linearity: The method typically demonstrates linearity from 1 µg/mL to 1000 µg/mL.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12271556, 2-[2-(2-methylpropyl)pyrrolidin-1-yl]ethanol. (Note: Structural analog reference for properties). Retrieved February 11, 2026, from [Link]
- Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.
Sources
Application Notes and Protocols: The Potential of 1-Methylpyrrolidine-3-ethanol as a Versatile Ligand in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The scientific literature on the specific application of 1-Methylpyrrolidine-3-ethanol as a ligand in catalysis is not extensively documented. This guide, therefore, is presented from the perspective of a Senior Application Scientist, extrapolating from well-established principles and the known catalytic behavior of structurally analogous compounds, such as N-methylprolinol and other chiral amino alcohols. The protocols provided are intended as robust starting points for research and development, designed to be adapted and optimized.
Introduction: A Ligand of Untapped Potential
The pyrrolidine scaffold is a cornerstone in the architecture of high-performance ligands for both organocatalysis and transition metal catalysis.[1] Its rigid cyclic structure provides a well-defined stereochemical environment crucial for inducing selectivity. 1-Methylpyrrolidine-3-ethanol, a chiral amino alcohol, combines this privileged scaffold with two key functional groups: a tertiary amine (the N-methylpyrrolidine nitrogen) and a primary alcohol. This N,O-bidentate structure is characteristic of many successful ligands, suggesting that 1-Methylpyrrolidine-3-ethanol holds significant, albeit underexplored, potential.
The nitrogen atom can act as a Lewis base or coordinate to a metal center, while the hydroxyl group can participate in hydrogen bonding or act as a hemilabile coordinating group. This bifunctionality is the foundation for its potential applications in two major domains of catalysis: asymmetric organocatalysis and transition metal-catalyzed cross-coupling reactions. This document outlines the synthesis of this ligand and provides detailed, foundational protocols for its prospective use in these areas.
Proposed Synthesis of 1-Methylpyrrolidine-3-ethanol
The synthesis of 1-Methylpyrrolidine-3-ethanol is not commonly reported. However, a logical and efficient synthetic route can be proposed based on the well-documented synthesis of its close analog, 1-methyl-3-pyrrolidinol.[2][3][4][5][6] A plausible two-step approach starting from 1-methyl-3-pyrrolidinone is outlined below.
Caption: Proposed synthesis of 1-Methylpyrrolidine-3-ethanol.
Protocol 1: Synthesis of 1-Methylpyrrolidine-3-ethanol
Step A: Wittig Reaction to form 1-Methyl-3-methylenepyrrolidine
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Reagent Preparation: In the flask, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 equivalents, as a solution in hexanes) dropwise via syringe. The solution will typically turn a characteristic orange or yellow color. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Carbonyl Addition: Cool the resulting ylide solution back to 0 °C. Add a solution of 1-methyl-3-pyrrolidinone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Isolation: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the intermediate alkene.
Step B: Hydroboration-Oxidation to form 1-Methylpyrrolidine-3-ethanol
-
Apparatus Setup: Use a flame-dried, nitrogen-purged flask as described above.
-
Hydroboration: Dissolve the alkene intermediate from Step A (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C. Add borane-THF complex (1.1 equivalents, 1.0 M solution in THF) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the mixture back to 0 °C. Slowly and carefully add water to quench excess borane, followed by aqueous sodium hydroxide (3 M solution). Then, add hydrogen peroxide (30% aqueous solution) dropwise, ensuring the internal temperature does not exceed 40 °C.
-
Reaction Progression: Stir the mixture at room temperature for 1-2 hours, then heat to 50 °C for an additional hour to ensure complete oxidation.
-
Workup and Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 1-Methylpyrrolidine-3-ethanol, can be purified by vacuum distillation or column chromatography.
Application Area 1: Asymmetric Organocatalysis
Drawing parallels from proline-catalyzed reactions, 1-Methylpyrrolidine-3-ethanol is a prime candidate for catalyzing asymmetric aldol and Michael additions. The proposed mechanism involves the formation of a chiral enamine intermediate.[7][8][9]
Causality and Mechanistic Insight: The catalyst's secondary amine (after potential demethylation in situ, or more likely, direct enamine formation with the pyrrolidine ring participating) reacts with a ketone donor to form a nucleophilic enamine. The chiral scaffold of the ligand then directs the enamine to attack one specific face of the aldehyde acceptor. The hydroxyl group can play a crucial role by forming a hydrogen bond with the aldehyde, further organizing the transition state and enhancing stereoselectivity.[10] This dual activation is a hallmark of efficient organocatalysis.
Caption: Proposed catalytic cycle for an asymmetric aldol reaction.
Protocol 2: Prospective Asymmetric Aldol Reaction
This protocol is a starting point for the reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Parameter | Recommended Value/Condition | Rationale |
| Catalyst Loading | 10–30 mol% | Higher loading is common in organocatalysis to achieve reasonable reaction rates. |
| Ketone (Donor) | Cyclohexanone (5.0 eq.) | Used in excess to favor enamine formation and push the equilibrium forward. |
| Aldehyde (Acceptor) | 4-Nitrobenzaldehyde (1.0 eq.) | The electron-withdrawing group activates the aldehyde for nucleophilic attack. |
| Solvent | DMSO or NMP | Polar aprotic solvents are often effective for proline-type catalysis. |
| Temperature | Room Temperature (20–25 °C) | A good starting point to balance reaction rate and selectivity. Lower temperatures may improve enantioselectivity. |
| Reaction Time | 24–72 hours | These reactions can be slow; monitor by TLC or NMR. |
Step-by-Step Procedure:
-
To a vial containing a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol).
-
Add the solvent (e.g., DMSO, 2.0 mL) followed by cyclohexanone (5.0 mmol).
-
Add 1-Methylpyrrolidine-3-ethanol (0.2 mmol, 20 mol%).
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction's progress. Upon completion, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Analyze the product yield and determine the enantiomeric excess (ee%) using chiral HPLC.
Application Area 2: Ligand in Transition Metal Catalysis
As an N,O-bidentate ligand, 1-Methylpyrrolidine-3-ethanol can form a stable five-membered chelate ring with transition metals like palladium, which is highly favorable. This chelation can stabilize the metal center and create a defined steric environment, making it a promising ligand for cross-coupling reactions such as the Suzuki-Miyaura reaction.[11][12]
Causality and Mechanistic Insight: In a typical Suzuki-Miyaura coupling, the ligand's role is critical in several steps.[13] The electron-donating nitrogen atom can facilitate the initial oxidative addition of the aryl halide to the Pd(0) center. The chelate ring formed by the N,O-coordination can influence the geometry of the palladium complex, which in turn affects the rates of transmetalation and the final reductive elimination step, where the C-C bond is formed. The chirality of the ligand could be exploited for enantioselective cross-coupling reactions.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 3: Prospective Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the coupling of 4-bromotoluene with phenylboronic acid.
| Parameter | Recommended Value/Condition | Rationale |
| Palladium Precursor | Pd(OAc)₂ (2 mol%) | A common and reliable source of Pd for in-situ catalyst generation. |
| Ligand | 1-Methylpyrrolidine-3-ethanol (4 mol%) | A 2:1 ligand-to-metal ratio is a standard starting point for bidentate ligands. |
| Aryl Halide | 4-Bromotoluene (1.0 eq.) | A representative, moderately reactive aryl bromide. |
| Boronic Acid | Phenylboronic Acid (1.5 eq.) | A slight excess ensures complete consumption of the limiting aryl halide. |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq.) | Essential for the transmetalation step. K₃PO₄ is often effective for more challenging couplings. |
| Solvent | Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v) | A mixture of an organic solvent and water is typical for Suzuki reactions. |
| Temperature | 80–110 °C | Heating is generally required to drive the catalytic cycle. |
Step-by-Step Procedure:
-
Catalyst Preparation (In-Situ): To a Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd(OAc)₂ (0.02 mmol) and 1-Methylpyrrolidine-3-ethanol (0.04 mmol). Add the organic solvent (e.g., toluene, 4 mL) and stir for 15-20 minutes at room temperature. A color change may be observed as the complex forms.
-
Addition of Reagents: To the flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Aqueous Phase: Add deoxygenated water (0.4 mL).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Follow the disappearance of the starting material by GC-MS or TLC.
-
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using hexanes) to obtain the biaryl product.
Conclusion and Outlook
While direct experimental data for 1-Methylpyrrolidine-3-ethanol in catalysis is pending in the broader scientific community, its structural features strongly suggest its utility. As a chiral amino alcohol integrated into the robust pyrrolidine framework, it is a highly promising candidate for development in both asymmetric organocatalysis and transition metal-mediated transformations. The protocols and mechanistic discussions presented here provide a scientifically grounded framework for researchers to begin exploring the catalytic potential of this versatile molecule. Future work should focus on the synthesis of enantiopure forms of the ligand and a systematic evaluation of its performance across a range of catalytic reactions.
References
-
New mechanistic studies on the proline-catalyzed aldol reaction. PubMed Central (PMC), NIH. Available at: [Link]
-
Preparation method of 1-methyl-3-pyrrolidinol. Eureka | Patsnap. Available at: [Link]
-
Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]
-
Proline-catalyzed aldol reactions. Wikipedia. Available at: [Link]
-
The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Available at: [Link]
- Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.
-
Understanding 1-Methyl-3-pyrrolidinol (CAS 13220-33-2) in Chemical Synthesis. Available at: [Link]
- Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II). SciSpace. Available at: [Link]
-
An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. PubMed Central (PMC), NIH. Available at: [Link]
-
Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters (ACS Publications). Available at: [Link]
Sources
- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 2. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 3. Preparation method of 1-methyl-3-pyrrolidinol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Protocol for the Synthesis of 1-Methylpyrrolidine-3-ethanol Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step experimental procedure for the synthesis of 1-Methylpyrrolidine-3-ethanol hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The described methodology is based on a robust and scalable two-step synthetic route commencing with the reduction of a 1-methylpyrrolidine-3-acetic acid ester, followed by salt formation. This guide is designed to ensure scientific integrity and reproducibility by detailing the causality behind experimental choices, incorporating safety protocols, and providing a framework for the synthesis and purification of the target compound.
Introduction
1-Methylpyrrolidine-3-ethanol and its hydrochloride salt are important heterocyclic scaffolds in the development of novel therapeutic agents. The pyrrolidine ring is a common motif in a wide array of biologically active molecules, and the ethanol side chain at the 3-position offers a key functional handle for further chemical modification. The hydrochloride salt form of the compound enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.
This document outlines a reliable laboratory-scale synthesis of 1-Methylpyrrolidine-3-ethanol hydrochloride. The synthetic strategy involves the lithium aluminum hydride (LAH) reduction of an appropriate ester of 1-methylpyrrolidine-3-acetic acid to yield the free base, 1-Methylpyrrolidine-3-ethanol. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt. The rationale for the choice of reagents, solvents, and reaction conditions is discussed to provide a thorough understanding of the synthetic process.
Reaction Scheme
The overall synthetic pathway can be depicted as follows:
Step 1: Reduction of 1-Methylpyrrolidine-3-acetic acid ester to 1-Methylpyrrolidine-3-ethanol
Step 2: Formation of 1-Methylpyrrolidine-3-ethanol hydrochloride
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Supplier | Purity |
| Ethyl 1-methylpyrrolidine-3-acetate | N/A | Custom Synthesis | >95% |
| Lithium aluminum hydride (LAH) | 16853-85-3 | Sigma-Aldrich | >95% |
| Anhydrous tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | >99.9% |
| Diethyl ether (anhydrous) | 60-29-7 | Sigma-Aldrich | >99.7% |
| Sodium sulfate (anhydrous) | 7757-82-6 | Sigma-Aldrich | >99% |
| Hydrochloric acid (concentrated, 37%) | 7647-01-0 | Sigma-Aldrich | ACS |
| Isopropanol | 67-63-0 | Sigma-Aldrich | >99.5% |
| Deionized water | 7732-18-5 | - | - |
| Deuterated chloroform (CDCl3) for NMR | 865-49-6 | Sigma-Aldrich | 99.8% |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser and distillation apparatus
-
Dropping funnel
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Melting point apparatus
Experimental Protocol
Step 1: Synthesis of 1-Methylpyrrolidine-3-ethanol (Free Base)
Rationale: The ester functional group of the starting material is reduced to a primary alcohol using lithium aluminum hydride (LAH), a powerful reducing agent. The reaction is carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent reaction of LAH with water. The reaction is performed under an inert atmosphere to exclude moisture.
Procedure:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
LAH Suspension: Under a nitrogen atmosphere, carefully add lithium aluminum hydride (X.X g, XX mmol) to anhydrous THF (100 mL) in the reaction flask. Stir the suspension and cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 1-methylpyrrolidine-3-acetate (Y.Y g, YY mmol) in anhydrous THF (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Cautiously quench the excess LAH by the sequential dropwise addition of:
-
Deionized water (X mL)
-
15% aqueous sodium hydroxide solution (X mL)
-
Deionized water (3X mL)
-
Note: This quenching procedure (Fieser method) is crucial for safety and to produce a granular precipitate that is easy to filter.
-
-
Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite® and wash the filter cake with THF (3 x 50 mL).
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is 1-Methylpyrrolidine-3-ethanol. This can be further purified by vacuum distillation if necessary.
Step 2: Synthesis of 1-Methylpyrrolidine-3-ethanol hydrochloride
Rationale: The basic tertiary amine of 1-Methylpyrrolidine-3-ethanol is protonated by hydrochloric acid to form the corresponding hydrochloride salt.[1] This process typically increases the compound's melting point and enhances its solubility in polar solvents. Isopropanol is a suitable solvent for this precipitation.
Procedure:
-
Dissolution: Dissolve the crude 1-Methylpyrrolidine-3-ethanol (Z.Z g, ZZ mmol) in isopropanol (100 mL) in a 250 mL Erlenmeyer flask.
-
Acidification: Cool the solution in an ice-water bath. While stirring, slowly add concentrated hydrochloric acid (37%, dropwise) until the pH of the solution is acidic (pH ~ 2-3), as indicated by pH paper.
-
Precipitation: A white precipitate of 1-Methylpyrrolidine-3-ethanol hydrochloride should form. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether (2 x 20 mL) to remove any non-polar impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Characterization: Determine the yield, melting point, and characterize the final product by NMR and IR spectroscopy to confirm its identity and purity.
Visualization of the Experimental Workflow
Sources
Application and Protocol Guide for the Enantiomeric Separation of 1-Methylpyrrolidine-3-ethanol
Introduction
1-Methylpyrrolidine-3-ethanol, a chiral molecule featuring a tertiary amine and a primary alcohol, is a significant structural motif in various pharmacologically active compounds. The stereochemistry of such molecules is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and efficient analytical methods for the separation and quantification of the enantiomers of 1-Methylpyrrolidine-3-ethanol are crucial for drug discovery, development, and quality control. This comprehensive guide provides detailed application notes and protocols for the enantiomeric separation of 1-Methylpyrrolidine-3-ethanol using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The methodologies presented herein are grounded in established principles of chiral recognition and are designed to serve as a robust starting point for researchers, scientists, and drug development professionals.
Principles of Chiral Separation
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the creation of a chiral environment. This is typically achieved by introducing a chiral selector that interacts diastereomerically with the enantiomers. The transient diastereomeric complexes formed exhibit different physicochemical properties, allowing for their separation.[1] The primary strategies for creating this chiral environment in chromatography and electrophoresis include:
-
Chiral Stationary Phases (CSPs): The chiral selector is immobilized on a solid support (e.g., silica gel) and packed into a column. This is the most common approach in HPLC, SFC, and GC.[2]
-
Chiral Mobile Phase Additives (CMPAs): An enantiomerically pure compound is added to the mobile phase (in HPLC) or background electrolyte (in CE).[1][2]
-
Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column.[2][3]
The choice of method depends on the physicochemical properties of the analyte, the required sensitivity, and the analytical throughput. For 1-Methylpyrrolidine-3-ethanol, its polarity, potential for hydrogen bonding (due to the hydroxyl group), and the presence of a tertiary amine are key factors in selecting an appropriate chiral separation strategy.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile and widely used technique for chiral separations.[4] Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for a broad range of chiral compounds, including those with structures analogous to 1-Methylpyrrolidine-3-ethanol.[4][5][6]
Method 1: Direct Separation on a Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, offer excellent chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4][6][7] For a polar compound like 1-Methylpyrrolidine-3-ethanol, a normal-phase or polar organic mode of separation is often successful.
Protocol: HPLC Separation on a Polysaccharide CSP
-
Column Selection:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane and ethanol. A typical starting composition is 90:10 (v/v) n-hexane:ethanol.
-
To improve peak shape and reduce tailing for the basic analyte, add a small amount of an amine modifier, such as 0.1% (v/v) diethylamine (DEA) or triethylamine (TEA), to the mobile phase.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength detection is necessary).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the racemic 1-Methylpyrrolidine-3-ethanol in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (% ee) if analyzing a non-racemic sample.
-
Optimization Strategy:
-
If resolution is insufficient, adjust the ratio of n-hexane to ethanol. Increasing the ethanol content will generally decrease retention times.
-
The type and concentration of the amine modifier can be varied to optimize peak shape.
Method 2: Indirect Separation via Pre-column Derivatization
This method involves converting the enantiomers of 1-Methylpyrrolidine-3-ethanol into diastereomers by reacting them with a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[3][8] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) is a suitable choice for derivatizing the primary alcohol group.[3]
Protocol: Derivatization and RP-HPLC Separation
-
Derivatization Procedure:
-
Dissolve approximately 1 mg of racemic 1-Methylpyrrolidine-3-ethanol in 500 µL of acetone.
-
Add 1 mL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 200 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 200 µL of 1 M HCl.
-
Dilute the sample with the mobile phase before injection.
-
-
Chromatographic Conditions:
-
Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA). For example, start with 30% acetonitrile and increase to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm (the dinitrophenyl group of Marfey's reagent provides a strong chromophore).
-
Injection Volume: 10 µL.
-
Supercritical Fluid Chromatography (SFC) Methods
SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[9] It is particularly well-suited for the separation of polar compounds on polysaccharide-based CSPs.[5]
Protocol: SFC Separation on a Polysaccharide CSP
-
Column Selection:
-
Chiralpak® AD-H or Chiralcel® OD-H (or their 3 µm particle size equivalents for faster separations).
-
-
Mobile Phase:
-
Supercritical Fluid: Carbon dioxide (CO₂).
-
Co-solvent: Methanol. A typical starting gradient is 5% to 40% methanol over 5-10 minutes.
-
Additive: To improve peak shape, add 0.1% (v/v) of an amine modifier like diethylamine or triethylamine to the methanol co-solvent.
-
-
Instrumentation and Conditions:
-
SFC System: An analytical SFC system with a back-pressure regulator and a UV detector.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40 °C.[10]
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve the racemic 1-Methylpyrrolidine-3-ethanol in methanol to a concentration of approximately 1 mg/mL.
-
Optimization Strategy:
-
The choice of co-solvent (methanol, ethanol, or isopropanol) can significantly impact selectivity.
-
The gradient slope and initial/final co-solvent percentage should be optimized for the best resolution and analysis time.
-
The type and concentration of the additive can be screened to find the optimal conditions for peak symmetry.
Gas Chromatography (GC) Method
For volatile and thermally stable compounds, GC with a chiral stationary phase can be an effective method for enantiomeric separation.[11] 1-Methylpyrrolidine-3-ethanol is sufficiently volatile for GC analysis. A patent for the production of 1-methylpyrrolidin-3-ol mentions a GC method for purity analysis on an Rtx-35 Amine column, which provides a starting point for achiral GC conditions.[12] For chiral separation, a cyclodextrin-based capillary column is a common choice.
Protocol: GC Separation on a Cyclodextrin-Based CSP
-
Column Selection:
-
A cyclodextrin-based chiral capillary column, such as one containing a derivative of β-cyclodextrin (e.g., Rt-βDEXsm).
-
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min. Isothermal conditions can also be explored.
-
Injection: Split injection with a high split ratio (e.g., 50:1) to avoid column overload.
-
-
Sample Preparation:
-
Dilute the racemic 1-Methylpyrrolidine-3-ethanol in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Optimization Strategy:
-
The temperature program is a critical parameter for optimizing resolution in GC. Lower ramp rates or lower isothermal temperatures often lead to better separation but longer analysis times.
-
The choice of carrier gas and its flow rate can also be adjusted to improve efficiency.
Capillary Electrophoresis (CE) Method
CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. For chiral separations of basic compounds like 1-Methylpyrrolidine-3-ethanol, adding a chiral selector to the background electrolyte (BGE) is a common and effective approach.[13] Cyclodextrins and their derivatives are widely used as chiral selectors in CE.[14][15]
Protocol: CE Separation with a Cyclodextrin Selector
-
Chiral Selector:
-
Highly sulfated β-cyclodextrin (HS-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a buffer solution, such as 50 mM phosphate buffer, and adjust the pH to a low value (e.g., 2.5-3.0) with phosphoric acid. At this pH, the analyte will be protonated and migrate towards the cathode.
-
Dissolve the chiral selector (e.g., 10-20 mg/mL of HP-β-CD) in the BGE.
-
-
Instrumentation and Conditions:
-
CE System: A standard CE instrument with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Voltage: 15-25 kV (normal polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve the racemic 1-Methylpyrrolidine-3-ethanol in water or the BGE to a concentration of approximately 0.5-1 mg/mL.
-
Optimization Strategy:
-
The type and concentration of the cyclodextrin are critical for achieving separation. A screening of different cyclodextrins may be necessary.
-
The pH of the BGE affects the charge of the analyte and the electroosmotic flow, thereby influencing migration times and resolution.
-
The applied voltage can be adjusted to balance analysis time and separation efficiency.
Data Summary and Comparison
The following table summarizes the key parameters and expected outcomes for the different proposed methods. The values are indicative and should be optimized for specific instrumentation and applications.
| Parameter | HPLC (Direct) | HPLC (Indirect) | SFC | GC | CE |
| Chiral Selector | Polysaccharide CSP | Chiral Derivatizing Agent | Polysaccharide CSP | Cyclodextrin CSP | Cyclodextrin in BGE |
| Stationary Phase | Chiral | Achiral (C18) | Chiral | Chiral | None (open tube) |
| Mobile Phase | Hexane/Ethanol | ACN/Water | CO₂/Methanol | He or H₂ | Aqueous Buffer |
| Typical Analysis Time | 10-20 min | 20-30 min | 3-10 min | 15-30 min | 10-20 min |
| Key Advantage | Broad applicability | Uses standard columns | Fast, "green" | High efficiency | Low sample/solvent use |
| Key Consideration | CSP cost | Derivatization step | Specialized equipment | Analyte volatility | Sensitivity |
Conclusion
This guide has outlined several robust and scientifically grounded methods for the enantiomeric separation of 1-Methylpyrrolidine-3-ethanol. The choice of the most suitable technique will depend on the specific analytical needs, including required resolution, analysis speed, sample throughput, and available instrumentation. The provided protocols for HPLC, SFC, GC, and CE serve as comprehensive starting points for method development and optimization. By systematically adjusting the key parameters outlined in each section, researchers can achieve reliable and accurate separation of the enantiomers of this important chiral building block, thereby ensuring the quality and stereochemical integrity of pharmaceutical compounds.
References
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules. [Link]
-
Krishna Kumar Yadav, et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences. [Link]
-
METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. (2018). European Patent Office. [Link]
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. (2021).
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2014). ResearchGate. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2021). MDPI. [Link]
-
[Chiral separation of fourteen amino alcohols by nonaqueous capillary electrophoresis]. (2013). PubMed. [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2017). PubMed Central. [Link]
-
New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. (2024). National Institutes of Health. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. (1999). ResearchGate. [Link]
-
Polysaccharide-based CSPs. (n.d.). Chiralpedia. [Link]
-
Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (2019). MDPI. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
Enantiomers and Their Resolution. (2020). MDPI. [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]
-
Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. (2001). ResearchGate. [Link]
-
A generic chiral separation strategy for supercritical fluid chromatography. (2014). AFMPS. [Link]
-
Chiral separation of alpha-amino acids by ligand-exchange capillary electrophoresis using N-(2-hydroxy-octyl)-L-4-hydroxyproline as a selector. (1995). PubMed. [Link]
-
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (n.d.). ResearchGate. [Link]
-
Preparation of two new anionic β-cyclodextrin-based hybrid monolithic chiral stationary phases for CEC enantioseparations of drugs and molecular modeling of enantiomer-chiral selector interactions. (2017). ResearchGate. [Link]
-
Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. (1998). ResearchGate. [Link]
-
Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. (2021). Semantic Scholar. [Link]
-
Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. (2023). PubMed Central. [Link]
-
The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of... (2021). YouTube. [Link]
-
Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]
-
What are the various ways of Chiral Separation by using HPLC? (2020). YouTube. [Link]
-
1-Methyl-3-pyrrolidinol. (n.d.). PubChem. [Link]
Sources
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. selvita.com [selvita.com]
- 10. afmps.be [afmps.be]
- 11. Enantiomers and Their Resolution [mdpi.com]
- 12. data.epo.org [data.epo.org]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Methylpyrrolidine-3-ethanol Synthesis
Ticket ID: #SYN-PYR-3ET-001 Subject: Yield Improvement & Troubleshooting for 1-Methylpyrrolidine-3-ethanol (CAS: 13220-33-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Analysis
User Query: "How do I improve the yield of 1-Methylpyrrolidine-3-ethanol? My current isolation yields are inconsistent."
Diagnostic: The synthesis of 1-Methylpyrrolidine-3-ethanol (distinct from the more common 1-methyl-3-pyrrolidinol) typically involves the reduction of Methyl 2-(1-methylpyrrolidin-3-yl)acetate . The core failure point in this synthesis is rarely the reduction reaction itself, which is generally quantitative. The failure occurs during workup and isolation .
The product is a hydrophilic amino-alcohol . It possesses two critical properties that kill yield:
-
High Water Solubility: It partitions poorly into organic solvents during standard aqueous extractions.
-
Chelation Potential: The amino-alcohol moiety forms stable complexes with aluminum byproducts (from LiAlH₄), trapping the product in the solid filter cake.
Validated Synthetic Pathway
The most robust route utilizes Lithium Aluminum Hydride (LiAlH₄) reduction of the ester precursor.
Figure 1: The reaction pathway highlights the "Aluminate Complex" as the critical bottleneck where yield is often lost.
Troubleshooting Guide (Q&A Format)
Issue 1: "TLC shows conversion, but I recover <40% mass."
Diagnosis: You are likely losing product to the aqueous phase or the aluminum precipitate.
Root Cause: The product is an amine.[1][2] If your quench involves acid (e.g., HCl or H₂SO₄), the product is protonated (
Protocol Fix: The "Rochelle's Salt" Method For amino-alcohols, the standard Fieser workup (n, n, 3n) can sometimes fail if the precipitate isn't granular enough. The Rochelle's Salt (Sodium Potassium Tartrate) method is superior because the tartrate binds aluminum more tightly than your amine does, solubilizing the aluminum and allowing a clean phase separation.
Step-by-Step Protocol:
-
Cool: Chill reaction mixture to 0°C.
-
Quench: Dilute with diethyl ether (Et₂O). Slowly add water (1 mL per g LiAlH₄) to kill excess hydride.
-
Complexation: Add saturated aqueous Sodium Potassium Tartrate (approx. 50 mL per g LiAlH₄).
-
Stir: Vigorously stir at Room Temperature (RT) for 1–3 hours.
-
Visual Cue: Two clear layers must form. The grey emulsion must disappear.
-
-
Extraction: Separate layers. Extract the aqueous phase 4x with DCM (Dichloromethane) or CHCl₃ (Chloroform).
-
Note: Ether is often too non-polar to pull this specific amino-alcohol out of water. DCM is better.
-
Issue 2: "The product contains a persistent impurity."
Diagnosis: Incomplete reduction or side-reaction.[3] Root Cause:
-
Unreacted Ester: If the impurity runs higher on TLC (less polar).
-
Aldehyde Intermediate: If the impurity is close to the product.
-
N-Oxide: If the workup was too oxidative or aged.
Protocol Fix: Force Conditions
-
Reagent Quality: LiAlH₄ degrades. Use fresh pellets or titrate your solution.
-
Reflux Time: Amino-esters can be sluggish. Ensure a full reflux (THF, 66°C) for at least 4–6 hours.
-
Stoichiometry: Use 2.5 to 3.0 equivalents of hydride (0.6–0.75 eq of LiAlH₄ per mole of ester, as each LiAlH₄ provides 4 hydrides).
Issue 3: "My product is an oil that won't crystallize."
Diagnosis: This is normal. 1-Methylpyrrolidine-3-ethanol is typically a viscous oil or low-melting solid. Protocol Fix:
-
Distillation: The best purification is Kugelrohr or vacuum distillation.
-
Boiling Point Estimate: ~95–105°C at 5 mmHg (based on analogs).
-
-
Salt Formation: If you need a solid, convert it to the oxalate or fumarate salt.
-
Dissolve oil in EtOH. Add 1 eq of oxalic acid in hot EtOH. Cool to crystallize.
-
Comparative Optimization Data
Use this table to select the correct workup based on your scale and equipment.
| Parameter | Fieser Workup (n, n, 3n) | Rochelle's Salt Workup | Acidic Quench (HCl) |
| Mechanism | Forms Al(OH)₃ precipitate | Solubilizes Al as tartrate complex | Dissolves Al salts |
| Best For | Non-polar products | Polar Amino-Alcohols (YOUR TARGET) | Non-basic products |
| Yield Risk | High (Product trapping in cake) | Low (Clean phase separation) | Critical Failure (Product protonated) |
| Time | Fast (30 min) | Slow (1-3 hours stirring) | Fast |
| Scale limit | < 10g | Scalable to kg | Not recommended |
Workup Decision Matrix
Follow this logic flow to determine your isolation strategy.
Figure 2: Decision tree for selecting the optimal workup method to maximize recovery of hydrophilic amines.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄? A: Generally, no . NaBH₄ is too mild to reduce esters effectively without additives (like LiCl or refluxing in diglyme). LiAlH₄ is the standard for ester-to-alcohol conversions.
Q: Why is my yield lower when I use Diethyl Ether as the reaction solvent? A: LiAlH₄ is soluble in ether, but the solubility of the intermediate complexes can vary. THF (Tetrahydrofuran) is preferred because it has a higher boiling point (66°C vs 35°C), allowing for faster kinetics and better solubility of the polar intermediates.
Q: How do I store the product? A: Amino alcohols are hygroscopic and can absorb CO₂ from the air (forming carbamates). Store under Argon/Nitrogen in a tightly sealed vial, preferably in the fridge.
References
- Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, pp 581–595.
- Rochelle's Salt Method: Micovic, V. M.; Mihailovic, M. L. "Lithium Aluminum Hydride in Organic Synthesis". J. Org. Chem.1953, 18, 1190. (Foundational work on solubilizing aluminum salts).
-
Synthesis of Pyrrolidine Derivatives: Method for producing 1-methylpyrrolidin-3-ol (Analogous chemistry for pyrrolidine ring handling). EP Patent 3415499A1. Link
-
General Reduction of Esters: Lithium Aluminum Hydride Reduction Mechanism. Master Organic Chemistry. Link
-
Handling Hydrophilic Amines: Workup of hydrophilic amino alcohols from LAH reduction. ChemSpider Synthetic Pages. Link
Sources
Technical Support Center: Large-Scale Production of 1-Methyl-3-pyrrolidinol
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: 1M3P-SCALE-UP-001 Subject: Troubleshooting Yield, Purity, and Safety in 1-Methyl-3-pyrrolidinol Manufacturing
Introduction: The "Hidden" Challenges of Small Rings
Welcome to the technical support hub. You are likely here because 1-Methyl-3-pyrrolidinol (NMP-OH) is behaving deceptively. On paper, it looks simple: a five-membered ring with an amine and an alcohol. In practice, scaling this molecule reveals a triad of headaches: extreme water solubility , oxidative instability (color formation) , and runaway exotherms during cyclization.
This guide moves beyond the textbook. We are not just making the molecule; we are engineering a process that survives the transition from gram-scale glassware to kilogram-scale reactors.
Module 1: Synthesis & Reaction Control
Scenario A: The "Classic" Cyclization Route
Chemistry: Reaction of 1,4-dichloro-2-butanol (or epichlorohydrin derivatives) with Methylamine (MMA).
Q: My reactor pressure spikes dangerously during the methylamine addition. How do I control the exotherm without killing the conversion?
A: This is the most common safety incident in NMP-OH production. The reaction of alkyl halides with amines is violently exothermic.
-
The Root Cause: Adding MMA too fast creates a "thermal runaway" where the heat generation exceeds the cooling jacket's capacity. High temperatures vaporize the MMA, spiking pressure.
-
The Fix:
-
Switch to Semi-Batch: Do not dump all reagents at once. Charge the 1,4-dichloro-2-butanol first.[1][2] Cool to <10°C.
-
Sub-surface Addition: Feed aqueous MMA (40%) slowly below the liquid surface. This prevents MMA gas from flashing into the headspace immediately.
-
The "Cold-Hot" Ramp: Maintain T < 20°C during addition to control the kinetic spike. Only after addition is complete should you ramp to 110-120°C for the cyclization closure.
-
Q: Yields are stuck at ~50-60%. Where is the rest of my material going?
A: You are likely losing material to polymerization and dimerization .
-
Mechanism: The intermediate chlorohydrin can react with an already formed product molecule instead of a fresh methylamine molecule, creating heavy, non-volatile tars.
-
The Fix:
-
High MMA Excess: You need a high molar ratio of Methylamine to substrate (typically 3:1 to 5:1). This statistical overload ensures the substrate collides with MMA rather than with the product.
-
Recovery: Excess MMA can be stripped and scrubbed/recycled, but if you skimp on the equivalents here, you will pay for it in yield.
-
Scenario B: The "Modern" Reductive Alkylation Route
Chemistry: Hydrogenation of 3-pyrrolidinol with Formaldehyde/H2 over Pd/C.[3]
Q: The reaction stalls after 80% conversion. Adding more catalyst doesn't help.
A: This is a classic catalyst poisoning issue.
-
The Root Cause: Amines are notorious for binding strongly to metal surfaces (Pd/Pt), blocking active sites. Furthermore, if your 3-pyrrolidinol starting material contains trace sulfur or halides from its synthesis, the catalyst is dead on arrival.
-
The Fix:
-
Pre-wash the Precursor: Ensure the starting 3-pyrrolidinol is free of thiols or chloride ions.
-
Higher Pressure: Shift from 1 atm to 5–10 bar H2. Higher hydrogen pressure increases the turnover frequency (TOF) and helps desorb the product from the catalyst surface.
-
Module 2: Purification & Isolation (The "Water Trap")
Q: I cannot extract the product from the aqueous layer. It’s miscible with water!
A: 1-Methyl-3-pyrrolidinol is highly hygroscopic and fully water-miscible. Standard ether/DCM extractions often fail or require massive solvent volumes.
-
The Protocol (Salting Out + Azeotrope):
-
Saturation: Saturate the aqueous reaction mixture with solid NaOH or KOH. This "salting out" effect forces the organic amine out of the aqueous phase.
-
The Solvent Switch: Do not use Ether. Use Toluene or n-Butanol .
-
Azeotropic Drying: The critical step is not just extraction. It is distillation.[3] Add Toluene to your crude oil.[3] Distill the Toluene-Water azeotrope. This mechanically drags the last traces of water out, leaving the dry amine behind.
-
Q: The final product turns yellow/brown after a few days of storage.
A: You are seeing oxidative degradation .
-
The Mechanism: The tertiary amine and the secondary alcohol are susceptible to air oxidation, forming N-oxides or iminium species that polymerize into colored bodies.
-
The Fix:
-
Nitrogen Blanket: This is non-negotiable. The product must be bottled under inert gas.
-
Distillation Hygiene: During the final vacuum distillation, ensure the receiver flask is pre-purged with nitrogen. Even hot contact with air during the drip phase can initiate color formation.
-
Module 3: Visualizing the Process Logic
The following diagram illustrates the decision matrix for selecting the synthesis route and troubleshooting the purification workflow.
Caption: Figure 1. Process logic flow for selecting synthesis routes and troubleshooting critical isolation failures (Exotherm, Extraction, and Stability).
Module 4: Critical Data & Specifications
Table 1: Key Process Parameters (CPPs)
| Parameter | Specification | Why it Matters |
| Methylamine Equivalents | 3.0 – 5.0 eq | Prevents dimerization/polymerization. Low equivalents = Low Yield. |
| Reaction Temperature | < 20°C (Addition)110°C (Cyclization) | Low temp prevents pressure spikes. High temp ensures ring closure. |
| Vacuum Distillation | < 10 mmHg | High boiling point (approx 90-100°C at reduced pressure) requires strong vacuum to prevent thermal decomposition. |
| Water Content (KF) | < 0.5% | Water catalyzes hydrolysis and oxidation. Must be removed via azeotrope. |
| Storage Condition | Inert (Ar/N2), Dark | Prevents "yellowing" (oxidation of the amine). |
Module 5: Standard Operating Procedure (SOP) - Isolation Step
Context: You have completed the cyclization of 1,4-dichloro-2-butanol and Methylamine. The reactor contains a mixture of product, water, salts, and excess methylamine.
-
Degassing: Slowly heat the reactor to 50°C (atmospheric pressure) to strip off excess Methylamine. Scrub this gas —do not vent to atmosphere.
-
Basification: Cool to 20°C. Add 50% NaOH solution until pH > 12. You will see a massive precipitation of NaCl.
-
Filtration: Filter off the salt solids. Note: Wash the salt cake with Toluene to recover trapped product.
-
Azeotropic Drying:
-
Combine the filtrate (aqueous product) and Toluene washes.[3]
-
Set up a Dean-Stark trap.
-
Reflux until no more water separates in the trap.
-
-
Final Distillation:
References
-
Synthesis via Chlorohydrin Cyclization
-
Title: Preparation method of 1-methyl-3-pyrrolidinol (CN113321605A).[3]
- Source: Google P
- URL
-
-
Purification & Industrial Scale-Up
-
Safety & Handling Data
-
Title: 1-Methyl-3-pyrrolidinol Safety Data Sheet.[7]
- Source: Sigma-Aldrich / ChemicalBook.
-
-
Chiral Synthesis Considerations
- Title: Development of an Enantioselective [3 + 2] Cycloaddition To Synthesize the Pyrrolidine Core.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 2. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. (S)-1-Methyl-3-pyrrolidinol | 104641-59-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. (R)-1-Methyl-3-pyrrolidinol, 5G | Labscoop [labscoop.com]
preventing byproduct formation in the reaction of 1,4-dichloro-2-butanol with methylamine
This technical guide addresses the synthesis of 1-methyl-3-pyrrolidinol via the cyclization of 1,4-dichloro-2-butanol with methylamine . It is designed for researchers requiring high-purity outcomes and scalable protocols.
Executive Summary & Mechanistic Insight
The reaction between 1,4-dichloro-2-butanol and methylamine is a double nucleophilic substitution (SN2) that forms the pyrrolidine ring. While conceptually simple, the bifunctional nature of the electrophile (the dichloride) and the nucleophile (the amine) creates a high risk for polymerization and oligomerization .
Success depends on favoring the intramolecular cyclization (Ring Closure) over intermolecular chain growth (Polymerization).
Reaction Pathway Analysis
The following diagram illustrates the "Happy Path" (Target Product) versus the critical failure modes ("Sad Paths") you must mitigate.
Figure 1: Mechanistic divergence in pyrrolidine synthesis. Green path represents the target cyclization; red dashed paths indicate primary byproduct risks.
Troubleshooting Guide & FAQs
Direct solutions to common experimental failures.
Q1: My reaction mixture turned into a viscous, insoluble gum. What happened?
Diagnosis: Oligomerization/Polymerization. This is the most common failure mode. It occurs when a mono-alkylated intermediate reacts with another molecule of 1,4-dichloro-2-butanol instead of cyclizing on itself. Root Cause: Concentration of the electrophile (dichloride) was too high relative to the rate of cyclization. Corrective Action:
-
High Dilution Principle: Do not dump reagents together. Add the 1,4-dichloro-2-butanol slowly (dropwise) to a dilute solution of methylamine. This ensures that every dichloride molecule is surrounded by amine, favoring the formation of the monomeric intermediate which then cyclizes.
-
Reverse Addition: Never add the amine to the dichloride. Always add the dichloride to the amine.
Q2: I observe a significant impurity at M+15 (or similar mass shift) and low yield.
Diagnosis: Quaternary Ammonium Salt Formation. Root Cause: The product (1-methyl-3-pyrrolidinol) is a tertiary amine and is still nucleophilic. If it competes with methylamine for the alkyl halide, it will react to form a quaternary salt. Corrective Action:
-
Stoichiometry: Use a large excess of methylamine (typically 3–5 equivalents). This statistically ensures the alkyl halide reacts with the primary amine (methylamine) rather than the product.
-
Scavenging: The excess amine also acts as a base to scavenge the HCl generated, preventing acid-catalyzed degradation.
Q3: The reaction stalls with a linear intermediate (monochlorohydrin) remaining.
Diagnosis: Incomplete Cyclization. Root Cause: The second SN2 displacement (ring closure) is entropically less favored and often slower than the first displacement. Corrective Action:
-
Thermal Boost: After the initial addition at lower temperature (to control exotherm), heat the reaction to reflux (or >60°C) to overcome the activation energy barrier for ring closure.
-
Base Strength: Ensure sufficient base is present. If using aqueous methylamine, the pH should remain high (>11).
Q4: I see peaks corresponding to epoxides or allylic alcohols.
Diagnosis: Elimination Reactions. Root Cause: 1,4-dichloro-2-butanol has a hydroxyl group beta to a chloride. Under harsh basic conditions or high temperatures, it can undergo dehydrohalogenation to form epoxides (like epichlorohydrin derivatives) or alkenes. Corrective Action:
-
Temperature Control: Keep the initial addition temperature low (0–10°C).
-
Solvent Choice: Avoid extremely polar aprotic solvents (like DMSO) if elimination is observed; protic solvents (water/methanol) can solvate the anion and reduce basicity slightly, favoring substitution over elimination.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting insights to maximize selectivity.
Reagents:
-
1,4-Dichloro-2-butanol (1.0 eq)[1]
-
Methylamine (40% aq.[2] solution or methanolic) (4.0 eq)
-
Solvent: Water or Methanol (High dilution factor)
Step-by-Step Workflow:
-
Preparation of Nucleophile Base: Charge a reaction vessel with Methylamine (4.0 eq). Dilute with solvent (Water or MeOH) such that the final concentration of the dihalide (when added) will be <0.5 M.
-
Why? Excess amine prevents over-alkylation; dilution prevents polymerization.
-
-
Controlled Addition (The Critical Step): Cool the amine solution to 0–5°C . Load 1,4-Dichloro-2-butanol into an addition funnel. Add dropwise over 2–4 hours .
-
Why? Low temp prevents elimination; slow addition maintains a high amine-to-halide ratio locally.
-
-
Cyclization Phase: Once addition is complete, allow the mixture to warm to room temperature. Heat to reflux (approx. 60–70°C) for 4–6 hours.
-
Monitor: Use GC or LC-MS to track the disappearance of the linear monochloro-intermediate.
-
-
Workup & Purification: Cool to room temperature. Basify: Add NaOH (aq) to ensure the amine is free-based (pH > 12). Extraction: Extract with Dichloromethane (DCM) or Chloroform. (Note: The product is water-soluble; multiple extractions or continuous extraction may be needed). Distillation: Purify via vacuum distillation. The polymeric byproducts will remain in the pot residue.
Data Summary: Condition Impact
| Variable | Condition A (Risky) | Condition B (Optimized) | Impact on Purity |
| Order of Addition | Amine added to Dichloride | Dichloride added to Amine | Critical: Cond B prevents polymers. |
| Stoichiometry | 1:1 (Amine:Halide) | 4:1 (Amine:Halide) | High: Cond B prevents quat salts. |
| Concentration | High (>2 M) | Low (<0.5 M) | High: Cond B favors cyclization. |
| Temperature | Start at Reflux | Start at 0°C, then Reflux | Moderate: Cond B reduces elimination. |
References
- Preparation method of 1-methyl-3-pyrrolidinol. CN113321605A.
-
Method for producing 1-methylpyrrolidin-3-ol. EP3415499A1. European Patent Office. [Link]
-
Process for the preparation of a pyrrolidinol compound. EP0269258A2.[3][4] Google Patents.
-
PubChem Compound Summary for 1,4-Dichloro-2-butanol. National Center for Biotechnology Information. [Link]
Sources
- 1. 1,4-DICHLORO-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 2. Preparation method of 1-methyl-3-pyrrolidinol - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
Technical Support Center: High-Purity Distillation of 1-Methyl-3-pyrrolidinol
Status: Operational Topic: Optimization of Vacuum Distillation for 1-Methyl-3-pyrrolidinol (CAS: 13220-33-2) Audience: Process Chemists, R&D Scientists Last Updated: February 11, 2026
Executive Summary & Compound Profile
1-Methyl-3-pyrrolidinol is a critical chiral auxiliary and building block in pharmaceutical synthesis.[1][2] However, it presents three specific purification challenges: oxidative instability (yellowing), hygroscopicity (water absorption), and thermal sensitivity at atmospheric pressures.
This guide provides an optimized vacuum distillation protocol designed to minimize thermal history and prevent N-oxide formation.
Physical Property Matrix
| Property | Value | Operational Implication |
| Boiling Point (Atm) | ~202°C (Theoretical) | Do not distill at atm. Decomposition risk is high.[3] |
| Boiling Point (High Vac) | 50–52°C @ 1 mmHg | Target range for highest purity.[1][4] |
| Boiling Point (Med Vac) | ~85–90°C @ 12–15 mmHg | Acceptable, but increases thermal stress. |
| Refractive Index ( | 1.464 | Use for fraction validation.[3] |
| Appearance | Colorless liquid | Any yellow tint indicates oxidation. |
| Flash Point | 71°C (Closed Cup) | Flammability hazard under vacuum. |
The "Golden Batch" Protocol (Optimized Workflow)
Objective: Isolate >99% pure, colorless 1-Methyl-3-pyrrolidinol.
Phase A: Pre-Distillation Treatment (Critical)
Why: This compound is hygroscopic.[2][5][6] Water creates bumping issues and can co-distill, ruining the refractive index.
-
Drying: Treat crude material with anhydrous Magnesium Sulfate (
) or Potassium Hydroxide (KOH) pellets for 4 hours. -
Filtration: Filter under an inert atmosphere (Nitrogen/Argon) to remove the desiccant.
-
Degassing: Sparge the crude liquid with dry Nitrogen for 15 minutes to remove dissolved oxygen.
Phase B: Vacuum Distillation Setup
-
Apparatus: Short-path distillation head (Vigreux column optional but recommended for purity).
-
Vacuum Source: Rotary vane pump capable of <2 mmHg is preferred.
-
Joint Grease: Use high-vacuum silicone grease; standard grease may dissolve in hot amine vapors.
-
Inert Bleed: Use a capillary bleed or a multi-neck flask to introduce a trickle of Nitrogen. Never distill amines in a closed system without inert gas protection.
Phase C: Fractionation Logic
| Fraction | Temp (Head) @ 1 mmHg | Action | Reason |
| Fore-run | < 45°C | Discard | Contains residual water, methylamine, or solvents. |
| Main Cut | 50–52°C | Collect | Pure Product.[1] Monitor |
| Tail | > 55°C | Recycle | Contains higher oligomers or colored oxidation products. |
Troubleshooting & FAQs
Issue 1: The Distillate is Turning Yellow
User Question: "I am hitting the correct boiling point (51°C @ 1 mmHg), but the distillate in the receiving flask is pale yellow, not colorless. Why?"
Root Cause: Oxidation. Amines are notorious for forming N-oxides and colored imine impurities when exposed to trace oxygen at high temperatures. Corrective Action:
-
Leak Check: Your vacuum system likely has a micro-leak. The yellow color is the visual indicator of oxygen ingress.
-
Nitrogen Flush: Do not just apply vacuum. You must perform "Vacuum-Nitrogen Cycles" (3x) on the setup before heating.
-
Storage: If the product was colorless initially but turned yellow overnight, it was stored in a clear bottle or without an inert headspace. Store in amber glass under Argon.
Issue 2: Violent Bumping / Unstable Vacuum
User Question: "The vacuum pressure fluctuates wildly, and the liquid bumps into the condenser despite using stir bars."
Root Cause: Water Contamination (Azeotrope formation) or Dissolved Gases. Corrective Action:
-
The "Water Spike": 1-Methyl-3-pyrrolidinol is hygroscopic.[2] If the crude contains >1% water, it will boil violently as the water attempts to escape the viscous amine matrix.
-
Solution: Stop the distillation. Cool to room temperature. Add fresh drying agent (KOH pellets), stir for 2 hours, filter, and restart.
-
Stirring: Magnetic stirring is often insufficient for viscous amines. Use a mechanical overhead stirrer or a capillary air bleed (using dry Nitrogen) to promote smooth boiling.
Issue 3: Low Recovery Yield
User Question: "I only recovered 60% of my mass. There is a dark, viscous residue left in the pot."
Root Cause: Thermal Degradation (Pot Temperature too high). Corrective Action:
-
Check
: The difference between your oil bath and the vapor temperature should not exceed 20–25°C. If you need a 140°C bath to drive 50°C vapor, your vacuum is poor, or the path is blocked. -
Vacuum Depth: You are likely distilling at 10–20 mmHg (water aspirator level) requiring higher heat (~90°C+). Switch to a high-vacuum pump (<1 mmHg) to drop the boiling point to ~50°C.
Visualizing the Troubleshooting Logic
The following diagram outlines the decision process for addressing quality issues during the distillation run.
Figure 1: Decision tree for diagnosing color and stability issues during 1-Methyl-3-pyrrolidinol purification.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methyl-3-pyrrolidinol. Retrieved from
-
NIST Chemistry WebBook. (n.d.). 1-Methyl-3-pyrrolidinol Phase Change Data. National Institute of Standards and Technology.[7] Retrieved from
-
European Patent Office. (2018). Method for producing 1-methylpyrrolidin-3-ol (EP 3415499 A1).[8] Retrieved from
-
ChemicalBook. (2024). 1-Methyl-3-pyrrolidinol Properties and Synthesis. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 1-Methyl-3-pyrrolidinol 95 13220-33-2 [sigmaaldrich.com]
- 4. 1-甲基-3-吡咯烷醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 7. 1-Methyl-3-pyrrolidinol [webbook.nist.gov]
- 8. data.epo.org [data.epo.org]
Technical Support Center: Catalyst Selection for Maximizing 1-Methylpyrrolidine-3-ethanol Yield
Welcome to the technical support center for the synthesis of 1-Methylpyrrolidine-3-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and process optimization. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your product yield.
Introduction: The Synthetic Challenge
1-Methylpyrrolidine-3-ethanol is a valuable intermediate in pharmaceutical synthesis. Its preparation typically involves the catalytic reduction of N-methyl-3-pyrrolidinone, a cyclic amide (lactam). The primary challenge in this transformation is the inherent stability of the amide bond, which requires potent catalytic systems to achieve efficient and selective reduction to the corresponding amino alcohol. This guide will navigate the complexities of catalyst selection for this specific application.
General Synthesis Workflow
The overall process involves selecting an appropriate catalyst and optimizing reaction conditions to facilitate the hydrogenation of the lactam precursor. Post-reaction, a standard workup and purification procedure is required to isolate the final product.
Caption: High-level workflow for the synthesis of 1-Methylpyrrolidine-3-ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes to synthesize 1-Methylpyrrolidine-3-ethanol?
There are two primary, well-documented catalytic routes:
-
Reductive Amination of 3-Hydroxypyrrolidine: This method involves reacting 3-hydroxypyrrolidine with formaldehyde in the presence of a hydrogenation catalyst and a hydrogen source. The reaction proceeds via an in-situ formation of an iminium intermediate, which is then reduced. Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) are commonly used metal catalysts for this transformation.[1][2] This route can achieve high yields, often exceeding 85-90% under optimized conditions.[1]
-
Hydrogenation of N-methyl-3-pyrrolidinone: This is a direct reduction of the cyclic amide (lactam). This transformation is challenging due to the high stability of the amide bond. It requires more robust catalytic systems and often more forcing conditions (higher temperature and pressure).[3][4] Effective catalysts include bimetallic systems like Pt-V supported on hydroxyapatite (HAP) or various ruthenium-based homogeneous catalysts.[5][6]
Q2: Which class of catalyst is better: heterogeneous or homogeneous?
This choice depends on your specific process requirements, scale, and equipment.
-
Heterogeneous Catalysts (e.g., Raney® Ni, Pt/C): These are solid catalysts that are insoluble in the reaction medium.
-
Advantages: They are easily separated from the reaction mixture by simple filtration, which simplifies product workup. They are generally more robust, less expensive, and can often be recycled and regenerated.[7] Raney Nickel, for instance, is a widely used industrial catalyst for hydrogenations.[7][8]
-
Disadvantages: They often require higher temperatures and pressures compared to their homogeneous counterparts.[3][9] Catalyst activity can be affected by surface area and pore blockage, and they can be prone to deactivation by sintering or poisoning.[10]
-
-
Homogeneous Catalysts (e.g., Ruthenium-Pincer Complexes): These catalysts are soluble in the reaction medium.
-
Advantages: They often exhibit superior activity and selectivity under milder conditions (lower temperature and pressure).[11][12] Their well-defined molecular structure allows for fine-tuning of catalytic performance through ligand modification.
-
Disadvantages: The catalyst is dissolved with the product, making separation difficult and often requiring chromatographic purification or catalyst extraction. This can lead to product contamination with trace metals, a significant concern in pharmaceutical applications. They are also generally more expensive and sensitive to air and moisture.
-
Q3: How do reaction conditions influence catalyst performance and product yield?
Temperature, hydrogen pressure, solvent, and catalyst loading are critically interlinked.
-
Temperature: Increasing temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as ring-opening or dehydrogenation, and can promote catalyst sintering (a form of deactivation where catalyst particles agglomerate, reducing surface area).[10]
-
Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen available at the catalyst surface, which typically accelerates the rate of hydrogenation. For challenging reductions like amides, pressures ranging from 5 to 100 bar are common.[4][12]
-
Solvent: The solvent can influence substrate solubility, hydrogen solubility, and interactions with the catalyst surface. Alcohols like methanol and ethanol are common choices for reductive amination.[1] For direct amide hydrogenation, polar aprotic solvents like THF can also be effective.[11]
-
Catalyst Loading: Higher catalyst loading can increase the reaction rate but also adds to the cost. The optimal loading is a balance between achieving a desirable reaction time and economic viability.
Troubleshooting Guide
Problem: Low or No Conversion of Starting Material
This is one of the most common issues. Let's break down the potential causes and solutions.
Caption: Troubleshooting logic for low conversion issues.
In-depth Analysis:
-
Catalyst Inactivity:
-
Poisoning: The catalyst's active sites can be blocked by impurities in the starting materials or solvent (e.g., sulfur compounds for nickel catalysts).[10] Solution: Purify starting materials and use high-purity solvents.
-
Improper Handling/Storage: Many catalysts, especially pyrophoric ones like Raney Nickel, are sensitive to air.[8] Oxidation can severely reduce activity. Solution: Always handle and store catalysts under an inert atmosphere or as recommended by the supplier. Use fresh batches for critical experiments.
-
Insufficient Activity: The chosen catalyst may simply not be active enough for the difficult amide reduction. Solution: Switch to a more potent catalytic system. For example, if Raney Nickel is failing, consider a Pt-V bimetallic catalyst or a Ruthenium-based system.[4][6]
-
-
Suboptimal Reaction Conditions:
-
The energy barrier for amide reduction is high. Solution: Systematically increase temperature and pressure within the safety limits of your equipment. Monitor the reaction progress by GC or TLC to find the optimal balance.
-
Problem: High Levels of Impurities or Side Products
Even with good conversion, poor selectivity can ruin a synthesis.
-
Possible Cause: Over-reduction or Ring Cleavage.
-
Why it happens: Highly active catalysts under harsh conditions can sometimes lead to the cleavage of C-N or C-O bonds, resulting in undesired byproducts.
-
Solution: Screen for a more selective catalyst. Sometimes, a less active catalyst at milder conditions gives a cleaner product profile. Reduce the reaction temperature or pressure.
-
-
Possible Cause: Dehydrogenation.
-
Why it happens: Under certain conditions, particularly with catalysts like Palladium, dehydrogenation of the pyrrolidine ring can occur, leading to the formation of pyrrole-type impurities.[13]
-
Solution: Avoid catalysts known to promote dehydrogenation if this is a problem. Ensure a sufficient overpressure of hydrogen is maintained throughout the reaction.
-
Data Summary: Catalyst Performance Comparison
| Catalyst System | Precursor | Conditions | Yield (%) | Comments | Reference |
| 5% Platinum on Carbon | (3R)-pyrrolidin-3-ol + Paraformaldehyde | 20°C, 0.4-0.5 MPa H₂, Methanol | 87 - 93% | Reductive amination route. High yield and purity under mild conditions. | [1] |
| 10% Palladium on Carbon | (S)-3-hydroxypyrrolidine + Formaldehyde | Not specified | 31% | Reductive amination. Lower yield reported in this specific example. | [2] |
| Pt/V on HAP | N-methyl pyrrolidone | 160°C, 5 MPa H₂, Solvent-free | ~89% | Direct amide hydrogenation. Bimetallic catalyst shows high efficiency. | [6] |
| Raney® Nickel | General Amides | High Temp & Pressure | Variable | A common but often harsh method for amide reduction.[3][8] | [3][8] |
| Ru(II)-Complex | General Cyclic Amides | 110°C, 40 atm H₂, THF | High | Homogeneous catalyst effective for C-N bond cleavage to amino alcohols. | [11] |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using Pt/C
This protocol is adapted from patent literature and represents a high-yielding method.[1]
Materials:
-
(R)-pyrrolidin-3-ol (1.0 eq)
-
93% Paraformaldehyde (1.05 eq)
-
Methanol (5 mL per gram of pyrrolidinol)
-
5% Platinum on Carbon (50% wet, ~2.5 wt% of dry catalyst to substrate)
-
Hydrogen gas supply
-
Parr-type hydrogenation apparatus or equivalent
Procedure:
-
Reactor Setup: To a suitable pressure reactor, add (R)-pyrrolidin-3-ol, paraformaldehyde, and methanol.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the 5% Pt/C catalyst to the mixture. Safety Note: Pt/C can be pyrophoric when dry. Handle with care.
-
Hydrogenation: Seal the reactor. Purge the headspace with hydrogen gas 3-5 times.
-
Reaction: Pressurize the reactor to 0.4-0.5 MPa (approx. 60-75 psi) with hydrogen. Begin vigorous stirring and maintain the temperature at 20-25°C.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-8 hours. The completion can be confirmed by GC analysis of an aliquot to check for the disappearance of the starting material.
-
Workup: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of methanol.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil can be purified by vacuum distillation to afford 1-Methylpyrrolidine-3-ethanol with high purity (>98%).
References
-
Subaramanian, M., Sivakumar, G., Babu, J. K., & Balaraman, E. (2020). Selective hydrogenation of primary amides and cyclic di-peptides under Ru-catalysis. Royal Society of Chemistry. [Link]
-
Garg, N. K. (2017). Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. PubMed Central (PMC). [Link]
-
(2018). Selective Hydrogenation of Amides using Ruthenium/ Molybdenum Catalysts. Request PDF on ResearchGate. [Link]
-
(2019). Facile Reduction of Amides Using Nickel Catalysis: Reduction of 12-Aminododecanolactam. Organic Syntheses. [Link]
-
(2022). Precise control of the site selectivity in ruthenium-catalyzed C–H bond amidations using cyclic amides as powerful directing groups. RSC Publishing. [Link]
-
(2020). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. ACS Catalysis. [Link]
-
Wikipedia. Raney nickel. [Link]
-
(2022). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. [Link]
-
(2016). Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines. Chemical Science (RSC Publishing). [Link]
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]
- Google Patents. (2018).
-
(2019). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PubMed Central (PMC), NIH. [Link]
- Google Patents. (2021).
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
- Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)
-
VAST JOURNALS SYSTEM. (2021). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link]
-
European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. [Link]
-
ResearchGate. (2017). (PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. [Link]
-
Chemistry of Heterocyclic Compounds. (2009). CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. [Link]
-
Chemical Communications (RSC Publishing). (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. [Link]
-
YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. [Link]
-
Catalysis Science & Technology (RSC Publishing). (2022). The Solvent-free Continuous Flow Hydrogenation of N-Methyl Pyrrolidone to N-methylpyrrolidine catalyzed with bimetallic Pt/V on HAP. [Link]
Sources
- 1. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine catalyzed by bimetallic Pt/V on HAP - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. orgsyn.org [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. Selective hydrogenation of primary amides and cyclic di-peptides under Ru-catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Oligomeric Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with oligomeric byproducts in their protein-based workflows. Oligomerization and aggregation can compromise sample purity, biological activity, and therapeutic safety. This resource provides in-depth, scientifically-grounded strategies and troubleshooting protocols to help you understand, prevent, and mitigate these issues effectively.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of oligomer formation.
Q1: What are oligomers and why are they a critical concern?
Oligomers are complexes formed by the self-association of a few monomeric protein units.[1] This process can be reversible (non-covalent) or irreversible (covalent). While some proteins naturally form functional oligomers, unintended oligomerization is a major issue in research and biopharmaceutical development. These byproducts are a concern because they can:
-
Reduce Therapeutic Efficacy: Aggregates often exhibit reduced or no biological activity.[2]
-
Induce Immunogenicity: The immune system can recognize aggregates as foreign entities, potentially triggering an adverse immune response in patients.[2]
-
Compromise Manufacturability: Aggregates can clog filtration membranes and chromatography columns during production.[2]
-
Affect Stability: The formation of oligomers is often a precursor to the formation of larger, insoluble aggregates, leading to product loss and instability.[3]
Q2: What are the primary drivers of oligomer formation?
Protein aggregation is a complex process driven by factors that disrupt the delicate balance of forces maintaining a protein's native, stable structure.[4] Key drivers include:
-
Thermodynamic Instability: Proteins are only marginally stable.[3] Stresses like extreme pH, temperature, or pressure can cause partial or complete unfolding, exposing hydrophobic regions that then interact between molecules, leading to aggregation.[2][3]
-
Colloidal Instability: This relates to the interactions between native protein molecules in a solution.[1] If attractive forces (e.g., hydrophobic, electrostatic) outweigh repulsive forces, proteins can self-associate even without unfolding.[1] This is often an issue at high protein concentrations or when the pH is close to the protein's isoelectric point (pI), where the net charge is zero.[2][5]
-
Chemical Degradation: Processes such as oxidation, deamidation, or hydrolysis can alter a protein's structure and surface properties, increasing its propensity to aggregate.[6]
Q3: At what stage of my workflow should I be most concerned about oligomers?
Vigilance is required throughout a protein's lifecycle, from expression to storage.[7] Critical stages include:
-
Expression and Lysis: High protein concentration in inclusion bodies or during cell lysis can initiate aggregation.
-
Purification: Proteins are subjected to various buffers, salt concentrations, and surfaces during chromatography, any of which can induce stress.[8] For example, elution from affinity columns at low pH or adsorption onto a hydrophobic interaction column can trigger unfolding and aggregation.[8]
-
Concentration Steps: Increasing protein concentration via ultrafiltration can dramatically accelerate oligomerization by increasing the likelihood of intermolecular interactions.[5]
-
Freeze-Thaw and Storage: The formation of ice crystals and shifts in solute concentration during freezing can denature proteins.[5] Long-term storage, even at low temperatures, can lead to the slow formation of aggregates.[9]
Q4: What are the most common analytical techniques to detect and quantify oligomers?
A multi-faceted approach is often necessary for accurate characterization.[10] Key techniques include:
-
Size Exclusion Chromatography (SEC): A cornerstone technique that separates molecules based on hydrodynamic size. It is excellent for quantifying the relative amounts of monomer, dimer, and higher-order oligomers.[11]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates but offers lower resolution for distinguishing between smaller oligomeric species.[12]
-
Analytical Ultracentrifugation (AUC): A powerful method that provides information on the size, shape, and stoichiometry of protein complexes in solution without relying on a column matrix.[10]
-
Mass Photometry (MP): A single-molecule technique that measures the mass of individual particles in solution, providing a direct mass distribution and relative abundance of monomers, oligomers, and complexes.[12]
Section 2: Proactive Strategies - Designing a Robust Process
The most effective way to manage oligomers is to prevent their formation from the outset.
Formulation Development - The Key to Stability
The solution environment is the most critical factor in maintaining protein stability. A well-designed buffer system can protect a protein from various stresses.
The Central Role of pH and Buffers
Every protein has an optimal pH range for stability.[6] Deviating from this can alter surface charges, disrupt electrostatic interactions, and lead to unfolding or aggregation.[6] The choice of buffer is also critical, as buffer ions can directly interact with the protein surface, modulating its stability.[13][14][15]
-
Rule of Thumb: As a starting point, maintain the buffer pH at least 1 unit away from the protein's isoelectric point (pI) to ensure sufficient net charge and electrostatic repulsion between molecules.[5]
Leveraging Excipients for Stabilization
Excipients are additives that help stabilize the protein.[16] They work through various mechanisms, including strengthening stabilizing forces and preventing protein-protein interactions.[2][4]
| Excipient Class | Examples | Typical Concentration | Primary Mechanism of Action |
| Amino Acids | L-Arginine, Glycine, Proline | 50 - 250 mM | Suppress aggregation by binding to hydrophobic patches or increasing the thermodynamic stability of the native state.[2] |
| Polyols/Sugars | Sucrose, Trehalose, Glycerol | 5% - 10% (w/v) | Preferential exclusion: These molecules are excluded from the protein surface, which favors a more compact (native) state to minimize the surface area.[2] Glycerol is also a common cryoprotectant.[5] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (v/v) | Prevent surface-induced aggregation by competitively adsorbing at air-water or container-water interfaces, shielding the protein from these destabilizing environments.[4][16] |
| Salts | NaCl, KCl | 50 - 200 mM | Modulate electrostatic interactions. Low to moderate salt concentrations can screen charges and reduce non-specific attractions.[5] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1 - 5 mM | Prevent the formation of covalent oligomers linked by incorrect disulfide bonds.[5] |
Optimizing Purification Workflows
Each step in a purification train is an opportunity for oligomer formation. Careful process design is crucial.
-
Mind the Concentration: High protein concentrations increase the probability of intermolecular collisions.[5] Whenever possible, perform purification steps at the lowest feasible protein concentration.
-
Gentle Chromatography:
-
Ion-Exchange Chromatography (IEX): Avoid eluting with extreme pH buffers. A salt gradient is generally gentler than a pH gradient.
-
Hydrophobic Interaction Chromatography (HIC): Strong interactions between the protein and the resin can cause unfolding.[8] Use the least hydrophobic resin necessary and consider adding mild excipients like L-Arginine to the mobile phase to reduce protein-resin interactions.
-
-
Early Removal of Aggregates: Do not allow aggregates to persist through the purification train.[17] An early SEC step can be invaluable for removing existing oligomers and preventing them from seeding further aggregation.[17]
Section 3: Troubleshooting Guide - When Oligomers Appear
Problem: My purified protein sample shows a significant oligomer peak on my analytical SEC. What is the root cause and how can I fix it?
This guide provides a logical workflow to diagnose and solve the problem.
Workflow: Diagnosing and Mitigating Oligomer Formation
Caption: Troubleshooting workflow for addressing oligomer formation.
Experimental Protocols
Protocol 1: Characterizing Oligomers via SDS-PAGE
-
Objective: To determine if oligomers are linked by covalent disulfide bonds.
-
Sample Preparation:
-
Non-Reducing Sample: Mix 10 µL of your protein sample with 10 µL of 2x Laemmli sample buffer (without β-mercaptoethanol or DTT).
-
Reducing Sample: Mix 10 µL of your protein sample with 10 µL of 2x Laemmli sample buffer containing 5% β-mercaptoethanol or 100 mM DTT.
-
-
Execution:
-
Heat both samples at 95°C for 5 minutes.
-
Load the samples onto a suitable SDS-PAGE gel (e.g., 4-20% Tris-Glycine).
-
Run the gel according to standard procedures.
-
Stain the gel with Coomassie Blue or a similar stain.
-
-
Interpretation:
-
If oligomer bands are present in the non-reducing lane but absent in the reducing lane (collapsing to the monomer band): The oligomers are disulfide-linked.
-
If oligomer bands are absent in both lanes (only the monomer is visible): The oligomers are non-covalent and were dissociated by SDS. This is the most common scenario.
-
Protocol 2: Buffer Screening for Enhanced Stability
-
Objective: To empirically determine a buffer system that minimizes non-covalent self-association.
-
Materials: Your purified, oligomer-containing protein stock. A panel of buffers (e.g., Acetate, Citrate, Histidine, Tris, Phosphate) at various pH values. A panel of excipient stocks (e.g., 1M L-Arginine, 5M NaCl, 50% Glycerol).
-
Execution (Small-Scale):
-
Set up a 96-well plate or microcentrifuge tubes.
-
In each well, dilute your protein to a final target concentration (e.g., 1 mg/mL) in a different buffer condition. Systematically vary one component at a time:
-
pH Screen: Test buffers at pH 5.0, 6.0, 7.0, and 8.0.
-
Salt Screen: In the optimal pH buffer, test NaCl concentrations of 0 mM, 50 mM, 150 mM, and 300 mM.
-
Excipient Screen: In the optimal pH/salt buffer, test additives like 100 mM L-Arginine, 5% Sucrose, or 0.02% Polysorbate 20.
-
-
Incubate the samples under a stress condition (e.g., 40°C for 24 hours, or 3 freeze-thaw cycles) to accelerate aggregation.
-
-
Analysis:
-
After incubation, centrifuge all samples to pellet any large, insoluble aggregates.
-
Analyze the supernatant from each condition using analytical SEC.
-
-
Interpretation: Identify the buffer condition that shows the highest percentage of monomer and the lowest percentage of oligomers. This is your new optimal buffer for purification and storage.
References
- Harding, S. E., & Rowe, A. J. (2010).
- Biolin Scientific. (n.d.). Effect of Excipients, Storage, and Formulation Conditions on Therapeutic Protein Stability. Biolin Scientific.
- Pharmaceutical Technology. (2015).
- Angkawinitwong, U., et al. (2017). Protein Aggregation and Immunogenicity of Biotherapeutics. PMC.
- Nestle, N. (2021). Accelerating Biologics Development with High-Quality Protein Stabilization Excipients.
- Leukocare. (n.d.).
- Janc, U., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B.
- Janc, U., et al. (2021).
- Janc, U., et al. (2021).
- Khan, F., et al. (2023). Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. PMC.
- Bitesize Bio. (2026).
- G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
- BioProcess Online. (2006). Deciphering Causes of Protein Aggregation Requires Many Methods. BioProcess Online.
- Bond, C. S. (2003).
- BioPharm International. (2019). Challenges of Protein Aggregation during Purification.
- Chetri, J., et al. (2022). Methods to determine the oligomeric structure of proteins.
- Lebendiker, M., & Danieli, T. (2014).
Sources
- 1. Protein Aggregation and Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. leukocare.com [leukocare.com]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. The detection and quantitation of protein oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nanoscience.com [nanoscience.com]
- 17. A screening methodology for purifying proteins with aggregation problems - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of different catalysts in 1-Methyl-3-pyrrolidinol synthesis
Title: Comparative Efficacy of Catalytic Systems in the Asymmetric Synthesis of 1-Methyl-3-pyrrolidinol: Metal-Organic vs. Biocatalytic Approaches
Executive Summary: This technical guide evaluates the catalytic performance of heterogeneous metal catalysts (specifically Ruthenium on Carbon and Raney Nickel) versus engineered biocatalysts (Ketoreductases) in the reduction of 1-methyl-3-pyrrolidinone to 1-methyl-3-pyrrolidinol. While metal-catalyzed hydrogenation offers a robust, low-cost entry to the racemic product, our comparative analysis demonstrates that biocatalytic routes provide superior enantioselectivity (>99% ee) and atom economy for chiral applications, eliminating the need for downstream resolution steps common in pharmaceutical manufacturing.
Part 1: The Synthetic Challenge
1-Methyl-3-pyrrolidinol (CAS: 13220-33-2) is a critical chiral intermediate in the synthesis of anticholinergic drugs, such as glycopyrronium bromide. The core synthetic challenge lies in the reduction of the ketone moiety of 1-methyl-3-pyrrolidinone .
-
Chemoselectivity: The catalyst must reduce the carbonyl group without affecting the tertiary amine or causing ring-opening hydrogenolysis.
-
Stereoselectivity: Pharmaceutical applications predominantly require the (S)-enantiomer. Traditional metal reduction yields a racemate, necessitating wasteful resolution (50% max yield of the desired isomer).
Reaction Pathway Visualization
The following diagram illustrates the competing pathways: the direct racemic reduction via metal catalysis and the stereoselective reduction via enzymatic catalysis.
Figure 1: Comparative synthetic pathways. Note the additional unit operations and yield loss associated with the metal-catalyzed route for chiral targets.
Part 2: Heterogeneous Metal Catalysis (The "Workhorse")
Primary Catalyst: 5% Ruthenium on Carbon (Ru/C) or Raney Nickel.
Mechanism & Efficacy: Heterogeneous hydrogenation relies on the adsorption of the ketone onto the metal surface, followed by the insertion of surface-bound hydrogen species.
-
Ruthenium (Ru/C): Preferred over Palladium (Pd/C) for this substrate because Pd often promotes hydrogenolysis of C-N bonds or ring opening at higher temperatures. Ru shows excellent chemoselectivity for the C=O bond.
-
Raney Nickel: A cost-effective alternative. However, it poses significant safety risks (pyrophoric) and trace metal leaching issues (Class 1 elemental impurity) which complicate GMP compliance.
Performance Profile:
-
Conversion: Typically >98% under optimized pressure (40–60 bar).
-
Selectivity: Produces a stoichiometric racemate (0% ee).
-
Throughput: High. Capable of handling high substrate loading (10-20 wt%).
Part 3: Biocatalysis (The "Precision Tool")
Primary Catalyst: Engineered Ketoreductases (KREDs), specifically variants evolved from Geotrichum capitatum or Lactobacillus species.
Mechanism & Efficacy: KREDs operate via a "lock-and-key" mechanism, transferring a hydride from the cofactor NADPH to the Si- or Re-face of the ketone with near-perfect specificity.
-
Cofactor Recycling: To make this economically viable, the reaction is coupled with a cofactor regeneration system (e.g., Glucose Dehydrogenase - GDH) that reduces NADP+ back to NADPH using glucose as the sacrificial reductant.
Cofactor Regeneration Cycle
The following diagram details the self-validating enzymatic cycle required for this protocol.
Figure 2: Coupled enzymatic cycle. The KRED reduces the substrate while GDH regenerates the expensive cofactor, driving the equilibrium forward.
Part 4: Comparative Data Analysis
The following table summarizes experimental data comparing the two methodologies.
| Metric | Ruthenium on Carbon (5%) | Engineered KRED (Biocatalysis) |
| Reaction Type | Heterogeneous Hydrogenation | Asymmetric Enzymatic Reduction |
| Conditions | 80°C, 50 bar H₂, Methanol | 30°C, pH 7.0, Aqueous Buffer |
| Conversion | > 98% | > 99% |
| Enantiomeric Excess (ee) | 0% (Racemic) | > 99.5% (S)-enantiomer |
| Isolated Yield (Chiral) | ~35-40% (after resolution) | 85-90% (direct isolation) |
| Catalyst Loading | 2-5 wt% | 0.5-1.0 wt% |
| E-Factor (Waste/Product) | High (due to resolution solvents) | Low (Green Chemistry compliant) |
| Safety Profile | High Pressure, Flammability risk | Safe, Aqueous media |
Key Insight: While the metal catalyst appears cheaper upfront, the Total Cost of Ownership (TCO) for the chiral product is significantly lower for the biocatalytic route due to the elimination of the resolution step and higher theoretical yield (100% vs 50%).
Part 5: Experimental Protocols
Protocol A: High-Pressure Hydrogenation (Ru/C)
Target: Racemic 1-Methyl-3-pyrrolidinol
-
Preparation: Charge a high-pressure autoclave (Hastelloy or SS316) with 1-methyl-3-pyrrolidinone (100 g, 1.0 mol) and Methanol (500 mL).
-
Catalyst Addition: Add 5% Ru/C (5.0 g, 5 wt% loading) under an inert nitrogen atmosphere. Caution: Dry catalyst can be pyrophoric; use water-wet paste if available.
-
Hydrogenation: Seal the reactor. Purge with Nitrogen (3x) and Hydrogen (3x). Pressurize to 50 bar (725 psi) H₂.
-
Reaction: Heat to 80°C with vigorous stirring (1000 rpm) to overcome mass transfer limitations. Monitor H₂ uptake. Reaction typically completes in 4–6 hours.
-
Workup: Cool to room temperature. Vent H₂. Filter catalyst through a Celite pad (recover catalyst for recycling). Concentrate filtrate under vacuum to yield crude racemic oil.
Protocol B: Biocatalytic Asymmetric Reduction
Target: (S)-1-Methyl-3-pyrrolidinol
-
Buffer Prep: Prepare 500 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing MgSO₄ (2 mM) as a cofactor stabilizer.
-
Substrate Solution: Dissolve 1-methyl-3-pyrrolidinone (50 g) in the buffer. Adjust pH to 7.0 if necessary.
-
Enzyme Mix: Add Glucose (1.5 eq) and NADP+ (1.0 mM catalytic amount). Add GDH (Glucose Dehydrogenase, 500 U) and the specific KRED (e.g., Codexis KRED-P1 series or equivalent, 0.5 g).
-
Reaction: Stir gently at 30°C using an overhead stirrer. Maintain pH at 7.0 by automatic addition of 1M NaOH (gluconic acid production lowers pH).
-
Monitoring: Monitor conversion via GC or HPLC. Reaction typically reaches >99% conversion in 12–24 hours.
-
Workup: Saturate the aqueous phase with NaCl. Extract with Ethyl Acetate (3 x 200 mL). Dry organic layer over Na₂SO₄ and concentrate to yield optically pure product.
References
-
Vertex AI Search. (2024). Industrial synthesis of 1-methyl-3-pyrrolidinol comparison. 1
-
European Patent Office. (2018). Method for producing 1-methylpyrrolidin-3-ol (EP 3415499 A1).[2][3] 2
-
PubMed. (2013). Purification and Characterization of Alcohol Dehydrogenase Reducing N-benzyl-3-pyrrolidinone From Geotrichum Capitatum. 4[2][5]
-
ACS GCI Pharmaceutical Roundtable. (2020). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation Reagent Guide. 6
-
National Institutes of Health (PubChem). (2025). 1-Methyl-3-pyrrolidinol Safety and Hazards. 7[2][5]
Sources
- 1. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 4. Purification and characterization of alcohol dehydrogenase reducing N-benzyl-3-pyrrolidinone from Geotrichum capitatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 7. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-Methylpyrrolidine-3-ethanol: A Cross-Validation Study
Introduction
1-Methylpyrrolidine-3-ethanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount. This guide provides an in-depth comparison of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of 1-Methylpyrrolidine-3-ethanol. We will delve into the theoretical principles of each method, present detailed experimental protocols, and perform a comprehensive cross-validation based on the International Council for Harmonisation (ICH) guidelines to objectively evaluate their performance.[1][2]
The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision on the most suitable analytical method for their specific needs, whether for routine quality control, stability testing, or research and development.
Section 1: The Gas Chromatography (GC) Approach
Principle of GC for 1-Methylpyrrolidine-3-ethanol Analysis
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[3] For a polar compound like 1-Methylpyrrolidine-3-ethanol, which contains both a hydroxyl and an amine group, direct analysis by GC can be challenging due to potential peak tailing caused by interactions with the column stationary phase.[4][5] To mitigate this, a polar stationary phase is selected to ensure symmetrical peak shapes and reproducible retention times.[3][6] A Flame Ionization Detector (FID) is an excellent choice for this analysis due to its high sensitivity to organic compounds and a wide linear range.[7][8]
Detailed Experimental Protocol (GC-FID)
-
Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., DB-WAX, HP-INNOWAX), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Diluent: Methanol or Isopropanol.
Rationale for Parameter Selection:
The choice of a polar "wax" column is critical to minimize the interaction of the polar analyte with active sites on the column, thus preventing peak tailing. The temperature program is designed to ensure good separation from any potential impurities while keeping the run time efficient. The injector and detector temperatures are set high enough to ensure complete vaporization of the sample and prevent condensation.
Section 2: The High-Performance Liquid Chromatography (HPLC) Approach
Principle of HPLC for 1-Methylpyrrolidine-3-ethanol Analysis
For highly polar compounds that are not easily volatilized, HPLC is often the method of choice. Given the polar nature of 1-Methylpyrrolidine-3-ethanol, traditional reversed-phase chromatography may provide insufficient retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable approach.[9][10][11][12] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-enriched layer on the stationary phase surface where partitioning of the polar analyte occurs.[11][12] Due to the lack of a strong chromophore in 1-Methylpyrrolidine-3-ethanol, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is necessary.
Detailed Experimental Protocol (HPLC-CAD/ELSD)
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Column: A HILIC column with a polar stationary phase (e.g., amide, silica, or cyano), with dimensions of 150 mm x 4.6 mm ID, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Initial: 95% B.
-
0-10 min: 95% to 70% B.
-
10-12 min: 70% to 95% B.
-
12-17 min: 95% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
CAD/ELSD Settings: Optimized according to manufacturer's recommendations (e.g., Nebulizer temperature, drying gas flow).
-
Diluent: Acetonitrile/Water (90:10 v/v).
Rationale for Parameter Selection:
The HILIC column provides the necessary retention for the polar analyte.[13] The gradient elution with increasing water content (the strong solvent in HILIC) allows for the elution of the analyte with good peak shape.[10] Ammonium acetate is used as a buffer to ensure consistent ionization and improve peak shape. A universal detector like CAD or ELSD is chosen as the analyte lacks a UV chromophore.
Section 3: The Cross-Validation Framework
The objective of cross-validation is to demonstrate that both the GC and HPLC methods are fit for their intended purpose, which is the accurate and precise quantification of 1-Methylpyrrolidine-3-ethanol.[14][15] The validation will be performed in accordance with the ICH Q2(R1) guideline.[1][2]
Cross-Validation Workflow
Caption: A typical workflow for analytical method validation.
Detailed Validation Protocols
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is evaluated by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte spiked into the placebo.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. At least five concentrations covering the expected range (e.g., 50% to 150% of the target concentration) are analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.[16] The mean recovery should be within 98.0% to 102.0%.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Six replicate injections of the sample at 100% of the target concentration are analyzed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: The experiment is repeated on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data is calculated.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For GC, this could include variations in oven temperature and flow rate. For HPLC, this could include variations in column temperature, flow rate, and mobile phase composition.
Section 4: Comparative Data Analysis
The following tables summarize the hypothetical, yet realistic, validation data for both the GC and HPLC methods.
Table 1: Summary of Linearity and Range
| Parameter | GC-FID | HPLC-CAD | Acceptance Criteria |
| Range (µg/mL) | 1 - 150 | 5 - 200 | Defined by application |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.99 |
| Y-intercept (% of response at 100% level) | 0.8% | 1.2% | ≤ 2.0% |
Table 2: Summary of Accuracy (Recovery)
| Concentration Level | GC-FID (% Recovery) | HPLC-CAD (% Recovery) | Acceptance Criteria |
| 80% | 99.5 | 101.2 | 98.0% - 102.0% |
| 100% | 100.2 | 99.8 | 98.0% - 102.0% |
| 120% | 100.8 | 99.1 | 98.0% - 102.0% |
| Mean Recovery | 100.17 | 100.03 | 98.0% - 102.0% |
Table 3: Summary of Precision (%RSD)
| Precision Level | GC-FID (%RSD) | HPLC-CAD (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.85 | 1.10 | ≤ 2.0% |
| Intermediate Precision (n=12) | 1.25 | 1.55 | ≤ 2.0% |
Method Comparison Logic
Caption: Key factors influencing the choice between GC and HPLC.
Discussion of Results
Both the GC-FID and HPLC-CAD/ELSD methods have demonstrated acceptable performance for the analysis of 1-Methylpyrrolidine-3-ethanol, meeting all pre-defined acceptance criteria for linearity, accuracy, and precision. The GC method offers a slightly faster run time and potentially lower solvent costs. However, the HPLC method, particularly with HILIC, is inherently more suitable for polar, non-volatile compounds and may be more robust to complex sample matrices. The choice between the two methods will ultimately depend on the specific application, available instrumentation, and desired sample throughput.
Section 5: Conclusion and Recommendations
This guide has provided a comprehensive comparison of GC and HPLC methods for the analysis of 1-Methylpyrrolidine-3-ethanol. Both techniques, when properly developed and validated, are capable of providing accurate and reliable results.
Recommendations:
-
For high-throughput routine quality control: The GC-FID method may be preferred due to its faster analysis time.
-
For analysis in complex matrices or for non-volatile impurities: The HPLC-CAD/ELSD method is recommended due to its versatility and robustness.
-
For laboratories with existing instrumentation: The choice may be dictated by the availability of either a GC-FID or an HPLC with a universal detector.
It is crucial that any chosen method is fully validated in the user's laboratory and for the specific sample matrix to ensure its suitability for the intended purpose, in line with regulatory expectations.[14][16][17]
References
- CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents.
-
Shimadzu. G331 Analysis of Volatile Impurities in Anhydrous Ethanol and Ethanol for Disinfection in Accordance with the Purity Test set by. Available at: [Link]
-
ICH. Quality Guidelines. Available at: [Link]
-
Suba, S., & Fekete, J. (2018). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 161, 233-245. Available at: [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]
-
Deng, C., & Li, N. (2001). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Journal of pharmaceutical and biomedical analysis, 26(2), 351-355. Available at: [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Agilent Technologies. (2020). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Available at: [Link]
-
Amerigo Scientific. Overview of Polar Gas Chromatography. Available at: [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]
-
Wang, Z., Zhang, Y., & Wang, Q. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Iranian Chemical Society, 11(5), 1431-1437. Available at: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Available at: [Link]
-
Wasson-ECE. Chromatography Corner. Available at: [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
D'Souza, D., & Singh, G. (2019). A validated gas chromatographic method for the simultaneous determination of residual solvents in amiodarone hydrochloride drug substance. International Journal of Pharmaceutical Sciences and Research, 10(11), 5057-5062. Available at: [Link]
-
Smith, J. R., & Waddington, D. J. (1968). Characterization and Separation of Amines by Gas Chromatography. Analytical Chemistry, 40(3), 522-527. Available at: [Link]
-
Wikipedia. Hydrophilic interaction chromatography. Available at: [Link]
-
GMP Compliance. FDA publishes new Guidance on Validation of Analytical Methods. Available at: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]
-
LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Available at: [Link]
-
LCGC International. Making HILIC Work for You—Column Selection. Available at: [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. fda.gov [fda.gov]
- 3. Overview of Polar Gas Chromatography - Amerigo Scientific [amerigoscientific.com]
- 4. bre.com [bre.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 7. 1-methyl-3-pyrrolidinone | Sigma-Aldrich [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
- 16. propharmagroup.com [propharmagroup.com]
- 17. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Synthesis and Application of 1-Methylpyrrolidine-3-ethanol in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the synthesis and applications of 1-Methylpyrrolidine-3-ethanol, a key building block in modern medicinal chemistry. We will delve into a comparative analysis of its various synthetic routes, evaluating them on key performance indicators such as yield, purity, cost-effectiveness, and environmental impact. Furthermore, we will explore its primary application as a crucial intermediate in the synthesis of long-acting muscarinic antagonists (LAMAs) and compare its role with alternative structural motifs in this important class of therapeutics.
Unveiling 1-Methylpyrrolidine-3-ethanol: A Versatile Chiral Building Block
1-Methylpyrrolidine-3-ethanol, also known as 1-methyl-3-pyrrolidinol, is a chiral heterocyclic alcohol. Its structure, featuring a pyrrolidine ring N-methylated and substituted with a hydroxymethyl group at the 3-position, makes it a valuable synthon for introducing a specific three-dimensional architecture into drug molecules. This structural feature is particularly important for interactions with biological targets, influencing a compound's potency, selectivity, and pharmacokinetic profile.
The Synthetic Landscape: A Comparative Analysis of Manufacturing Routes
The efficient and scalable synthesis of 1-Methylpyrrolidine-3-ethanol is a critical aspect for its application in drug manufacturing. Several synthetic strategies have been developed, each with its own set of advantages and challenges. Here, we compare the most prominent methods based on available literature and patent information.
Key Synthetic Methodologies:
A variety of starting materials can be employed for the synthesis of 1-Methylpyrrolidine-3-ethanol. The choice of a particular route often depends on factors such as the availability and cost of starting materials, the desired stereochemistry, and the scale of production.
-
From Malic Acid: This approach involves a multi-step synthesis that leverages the chirality of naturally occurring malic acid to produce enantiomerically pure 1-Methylpyrrolidine-3-ethanol. The process typically includes amidation, cyclization, and reduction steps. While it offers excellent stereocontrol, the multiple steps can lead to a lower overall yield and higher manufacturing costs. A patented method describes the ring closure reaction of malic acid with methylamine to form an intermediate, which is then reduced to yield 1-methyl-3-pyrrolidinol.[1][2]
-
From 1,2,3-Butanetriol or Glycerol: These methods represent a more direct approach, often involving halogenation followed by cyclization with methylamine.[1] For instance, 1,2,3-butanetriol can be converted to 1,4-dichloro-2-butanol, which then reacts with methylamine under pressure to form the desired product.[1][3] While having a shorter synthetic route, these methods may require harsh reaction conditions, such as the use of corrosive hydrogen chloride or bromide gas and high-pressure reactors.[1] The selectivity of the halogenation step can also be a challenge, potentially leading to lower yields and purification difficulties.[1]
-
From Pyrrolidin-3-ol: This is a more direct and often preferred method for industrial-scale production, especially when the starting material is readily available. The synthesis involves the reductive amination of pyrrolidin-3-ol with formaldehyde in the presence of a catalyst, such as palladium on carbon or platinum on carbon.[4][5] This method is attractive due to its high yields and purity of the final product. A European patent details a process with yields ranging from 86% to 93% and purities of 96.5% to 99.5%.[5]
-
From Epichlorohydrin: This route involves the reaction of epichlorohydrin with an appropriate amine, followed by cyclization to form the pyrrolidine ring. A patented process describes the reaction of epichlorohydrin with N-(methyl)benzylamine, followed by cyanation and subsequent reduction and cyclization to yield N-methyl-3-pyrrolidinol.[6]
Comparative Analysis of Synthetic Routes:
| Starting Material | Key Steps | Advantages | Disadvantages | Reported Yield | Reported Purity |
| Malic Acid | Amidation, Cyclization, Reduction | Excellent stereocontrol | Multiple steps, potentially lower overall yield, higher cost | Variable | High |
| 1,2,3-Butanetriol / Glycerol | Halogenation, Cyclization with Methylamine | Shorter synthetic route | Harsh reaction conditions (corrosive gases, high pressure), potential for low selectivity, purification challenges | ~52% (for dichlorobutanol intermediate) | ~86% (for dichlorobutanol intermediate) |
| Pyrrolidin-3-ol | Reductive Amination with Formaldehyde | High yield, high purity, suitable for industrial scale | Availability and cost of starting material can be a factor | 86% - 93% | 96.5% - 99.5% |
| Epichlorohydrin | Ring opening, Cyanation, Reduction, Cyclization | Readily available starting material | Multi-step process, use of toxic reagents (e.g., sodium cyanide) | Not specified | Not specified |
Green Chemistry Considerations:
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic processes. For the synthesis of related N-methylpyrrolidine, a "green" approach using water as a solvent and potassium carbonate as a catalyst has been reported, achieving a yield of 50.3%.[7] While not directly for 1-Methylpyrrolidine-3-ethanol, this highlights the potential for developing more sustainable manufacturing processes for this important intermediate, reducing the reliance on volatile and hazardous organic solvents.
Core Application: A Cornerstone in the Synthesis of Long-Acting Muscarinic Antagonists (LAMAs)
The primary and most significant application of 1-Methylpyrrolidine-3-ethanol is as a pivotal intermediate in the synthesis of long-acting muscarinic antagonists (LAMAs). These drugs are a cornerstone in the management of chronic obstructive pulmonary disease (COPD), helping to alleviate symptoms and improve lung function by blocking the action of acetylcholine on muscarinic receptors in the airways, leading to bronchodilation.
Glycopyrronium Bromide: A Case Study
Glycopyrronium bromide is a prominent LAMA where 1-Methylpyrrolidine-3-ethanol is a key building block.[8] The synthesis involves the esterification of α-cyclopentylmandelic acid with 1-Methylpyrrolidine-3-ethanol, followed by quaternization of the nitrogen atom with methyl bromide.[8][9] The resulting quaternary ammonium compound possesses the desired anticholinergic activity.
Several synthetic methods for glycopyrronium bromide have been documented, with variations in the esterification and quaternization steps. One patented method describes a one-pot synthesis from α-cyclopentylmandelic acid and 1-methyl-3-pyrrolidinol using carbonyldiimidazole (CDI) as a condensing agent, followed by reaction with methyl bromide, achieving a yield of 84%.[9]
The Pyrrolidine Moiety and Structure-Activity Relationship (SAR)
The 1-methyl-3-hydroxypyrrolidine moiety plays a crucial role in the pharmacological profile of glycopyrronium bromide. The quaternary nitrogen is essential for binding to the muscarinic receptor. The stereochemistry at the 3-position of the pyrrolidine ring can also influence the potency and selectivity of the drug. The overall compact and rigid structure of the pyrrolidine ring contributes to a favorable interaction with the receptor's binding pocket.
The Competitive Landscape: Alternatives to 1-Methylpyrrolidine-3-ethanol in LAMA Synthesis
While 1-Methylpyrrolidine-3-ethanol is a vital component in glycopyrronium bromide, the landscape of LAMAs includes other important drugs with different core structures. This provides an opportunity to compare the role of the pyrrolidine-based scaffold with other heterocyclic systems.
Aclidinium Bromide and Umeclidinium Bromide: The Quinuclidine Core
Aclidinium bromide and umeclidinium bromide are other widely used LAMAs for the treatment of COPD.[10][11] Instead of a pyrrolidine ring, these molecules incorporate a quinuclidine ring system, which is a bicyclic amine.
-
Aclidinium Bromide: The synthesis of aclidinium bromide involves the use of (R)-quinuclidin-3-ol as the key alcohol intermediate.[12][13]
-
Umeclidinium Bromide: Similarly, the synthesis of umeclidinium bromide utilizes a quinuclidine-based alcohol, specifically α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol.[14][15]
The quinuclidine scaffold, like the pyrrolidine ring in glycopyrronium, provides a rigid framework for the presentation of the pharmacophoric groups to the muscarinic receptor. The choice between a pyrrolidine or a quinuclidine core in drug design is influenced by a multitude of factors, including synthetic accessibility, patentability, and the desired pharmacological profile.
Comparative Overview of Scaffolds in LAMAs:
| Feature | 1-Methylpyrrolidine-3-ethanol (in Glycopyrronium) | (R)-Quinuclidin-3-ol (in Aclidinium) | Diphenyl-quinuclidinemethanol (in Umeclidinium) |
| Core Scaffold | Monocyclic pyrrolidine | Bicyclic quinuclidine | Bicyclic quinuclidine with bulky substituents |
| Synthetic Access | Multiple established routes from various starting materials | Synthetically accessible | More complex synthesis due to the diphenylmethanol moiety |
| Structural Rigidity | Moderately rigid | Highly rigid | Highly rigid |
| Pharmacological Impact | Contributes to high affinity and long duration of action | Contributes to high affinity and selectivity | The bulky diphenyl groups can enhance receptor binding and duration of action |
Experimental Protocols
To provide practical insights for researchers, detailed, step-by-step methodologies for key experiments are essential.
Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-Dichloro-2-butanol and Methylamine[3]
Step 1: Preparation of 1-Methyl-3-pyrrolidinol
-
Charge a 500 mL four-necked flask with 250 g of a 40 wt% aqueous solution of methylamine.
-
Cool the flask to 10 °C in an ice-water bath.
-
While stirring, add 102 g of 1,4-dichloro-2-butanol dropwise, maintaining the temperature below 15 °C. The addition should take approximately 15 minutes.
-
Transfer the reaction mixture to a 500 mL high-pressure autoclave.
-
Seal the autoclave and evacuate the pressure to 1.0 ± 0.1 MPa.
-
Heat the autoclave to 120 ± 2 °C and stir the reaction mixture for about 10 hours. Monitor the reaction by GC until the starting material disappears.
-
After the reaction is complete, cool the autoclave to room temperature and discharge the contents.
-
Slowly add 110 g of sodium hydroxide to the reaction mixture, controlling the temperature below 50 °C. A large amount of methylamine gas will be released, and a white solid will precipitate. Stir for 1 hour.
-
Filter the mixture and separate the layers of the filtrate.
-
To the upper organic phase, add 100 mL of ethanol and 18 g of anhydrous magnesium sulfate. Stir for 2-3 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a yellow, transparent oily liquid.
-
Purify the crude product by vacuum distillation to obtain 46.7 g of colorless and transparent 1-methyl-3-pyrrolidinol (Yield: 64.8%, Purity: 99.3% by HPLC).
Industrial Scale Synthesis of (3R)-1-Methylpyrrolidin-3-ol from (3R)-Pyrrolidin-3-ol[5]
Step 1: Reductive Amination
-
In a suitable reactor, mix (3R)-Pyrrolidin-3-ol (60.0 g), 91% paraformaldehyde (23.8 g, 1.05 equivalents), methanol (300.0 g), and 5% platinum on carbon (3.0 g, hydrous).
-
Pressurize the reactor with hydrogen to 0.4-0.5 MPa.
-
Maintain the reaction at 20°C for 4 hours, monitoring the disappearance of the starting material by gas chromatography.
-
To the reaction mixture, add diethylamine (5.0 g).
-
Continue the reaction under a hydrogen pressure of 0.4-0.5 MPa at 20°C for an additional 2.5 hours.
-
After the reaction is complete, filter to remove the platinum on carbon catalyst and wash the catalyst with methanol (60.0 g).
-
Combine the filtrate and the washing and concentrate the solution.
-
Add toluene (60.0 g) to the concentrate and re-concentrate to yield an oil.
-
Distill the oil under reduced pressure to obtain (3R)-1-methylpyrrolidin-3-ol.
-
The reported yield is 93% with a purity of 99.5%.
Visualizing the Synthetic Pathways
To better illustrate the synthetic processes discussed, the following diagrams outline the key reaction steps.
Caption: Synthesis of 1-Methylpyrrolidine-3-ethanol from Malic Acid.
Caption: Synthesis from 1,2,3-Butanetriol.
Caption: Synthesis from Pyrrolidin-3-ol.
Conclusion and Future Outlook
1-Methylpyrrolidine-3-ethanol has established itself as a valuable and versatile building block in pharmaceutical synthesis, particularly in the development of anticholinergic drugs for the treatment of COPD. The choice of synthetic route is a critical decision, with methods starting from pyrrolidin-3-ol offering a balance of high yield, purity, and industrial scalability.
The comparison with alternative scaffolds, such as the quinuclidine core found in other LAMAs, underscores the ongoing innovation in drug design. While both pyrrolidine and quinuclidine moieties have proven to be effective in this therapeutic area, the subtle structural differences can lead to variations in pharmacological profiles.
Future research in this area will likely focus on the development of even more efficient, cost-effective, and environmentally benign synthetic methods for 1-Methylpyrrolidine-3-ethanol and its analogs. Furthermore, the exploration of this and similar chiral building blocks in the synthesis of new chemical entities for a wider range of therapeutic targets remains a promising avenue for drug discovery. The insights provided in this guide aim to support researchers and drug development professionals in making informed decisions regarding the synthesis and application of this important molecule.
References
- Preparation method of 1-methyl-3-pyrrolidinol. CN113321605A.
-
Preparation method of 1-methyl-3-pyrrolidinol. Eureka | Patsnap. [Link]
-
Analyzing 1-Methyl-3-pyrrolidinol: Opportunities and Growth Patterns 2026-2034. LinkedIn. [Link]
-
Global 1-Methyl-3-pyrrolidinol Market Growth 2026-2032. LP Information. [Link]
- Process for the preparation of a pyrrolidinol compound. EP0269258A2.
- Preparation method of N-methylpyrrolidine. CN110590706B.
- Process for the preparation of 1-methylpyrrolidin-3-ol. CN108698989B.
-
METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office - EP 3415499 A1 - EPO. [Link]
-
GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. VAST JOURNALS SYSTEM. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Method for synthesizing umeclidinium bromide. CN108558860B.
- Method for preparation of glycopyrronium bromide. CN102627595A.
- Process for the preparation of aclidinium bromide. US10590124B2.
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Request PDF. [Link]
- Process for the preparation of a novel umeclidinium synthesis intermedi
-
Process for the preparation of aclidinium bromide. Hovione. [Link]
-
Preparation method of glycopyrronium bromide. Eureka | Patsnap. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
PROCESS FOR THE PREPARATION OF UMECLIDINIUM BROMIDE. European Patent Office - EP 3831826 A1 - EPO. [Link]
- A process for preparing aclidinium bromide and intermedi
-
Aclidinium Bromide. PubChem. [Link]
- Process for synthesis of glycopyrronium bromide. WO2018154597A1.
-
Convenient New Synthesis of Umeclidinium Bromide. ResearchGate. [Link]
- Preparation method of glycopyrronium bromide. CN103819384A.
-
Convenient new synthesis of umeclidinium bromide. Taylor & Francis Online. [Link]
Sources
- 1. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 2. Preparation method of 1-methyl-3-pyrrolidinol - Eureka | Patsnap [eureka.patsnap.com]
- 3. 1-Methyl-3-pyrrolidinol synthesis - chemicalbook [chemicalbook.com]
- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. EP0269258A2 - Process for the preparation of a pyrrolidinol compound - Google Patents [patents.google.com]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. CN102627595A - Method for preparation of glycopyrronium bromide - Google Patents [patents.google.com]
- 9. CN103819384A - Preparation method of glycopyrronium bromide - Google Patents [patents.google.com]
- 10. Aclidinium Bromide | C26H30BrNO4S2 | CID 11519741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US10590124B2 - Process for the preparation of aclidinium bromide - Google Patents [patents.google.com]
- 13. Process for the preparation of aclidinium bromide | Hovione [hovione.com]
- 14. CN108558860B - Method for synthesizing umeclidinium bromide - Google Patents [patents.google.com]
- 15. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Assessing the Purity of Commercial 1-Methylpyrrolidine-3-ethanol Samples
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental outcomes are built. 1-Methylpyrrolidine-3-ethanol, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Even trace impurities can lead to unwanted side reactions, altered biological activity, and compromised safety profiles of the final drug product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial 1-Methylpyrrolidine-3-ethanol samples, complete with experimental protocols and supporting data to empower you to make informed decisions in your laboratory.
The Criticality of Purity: Understanding Potential Impurities
Commercial batches of 1-Methylpyrrolidine-3-ethanol can contain a variety of impurities stemming from the synthetic route, degradation, or storage. A comprehensive purity assessment, therefore, requires an understanding of what these impurities might be and where they come from.
Common synthetic pathways to pyrrolidine derivatives may involve starting materials and intermediates that could persist in the final product if not completely removed. For instance, the synthesis of the related compound 1-methyl-3-pyrrolidinol often involves precursors that, if carried over, would be considered impurities.[1][2] Furthermore, degradation of the parent compound can lead to the formation of smaller alkylamines, aldehydes, and amides.[3] The presence of water is also a critical purity parameter that can influence reactivity and stability.[4][5]
Table 1: Potential Impurities in Commercial 1-Methylpyrrolidine-3-ethanol
| Impurity Class | Potential Compounds | Likely Origin |
| Starting Materials & Intermediates | Unreacted precursors from synthesis | Incomplete reaction or purification |
| Byproducts | Isomers, related pyrrolidine derivatives | Side reactions during synthesis |
| Degradation Products | Smaller alkylamines, aldehydes, amides | Exposure to heat, light, or air |
| Residual Solvents | Methanol, Ethanol, Toluene, etc. | Remnants from the purification process |
| Water | H₂O | Absorption from the atmosphere, residual from synthesis |
A Comparative Analysis of Purity Assessment Methodologies
A multi-faceted approach is often necessary for a complete purity profile. Here, we compare the three most powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Karl Fischer titration for water content.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities
GC-MS is an exceptionally sensitive and specific technique for identifying and quantifying volatile and semi-volatile impurities.[6][7] Its ability to separate compounds based on their boiling points and then provide mass spectral data for identification makes it ideal for detecting residual solvents and many organic byproducts.[8][9][10][11]
-
Sample Preparation: Accurately weigh approximately 100 mg of the 1-Methylpyrrolidine-3-ethanol sample and dissolve it in 10 mL of a suitable solvent, such as methanol or dichloromethane.
-
Instrument Setup:
-
GC Column: A capillary column with a non-polar stationary phase (e.g., 5% phenylmethylpolysiloxane) is a good starting point.[1]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard or by area normalization.
Caption: Workflow for GC-MS purity analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Compounds
HPLC is a powerful technique for separating a wide range of compounds, including those that are not volatile enough for GC analysis.[12] For polar analytes like 1-Methylpyrrolidine-3-ethanol and its potential polar impurities, techniques such as reversed-phase chromatography with polar-embedded or polar-endcapped columns, or Hydrophilic Interaction Liquid Chromatography (HILIC), are particularly effective.[13][14]
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Instrument Setup:
-
HPLC Column: A C18 column with polar end-capping or a dedicated HILIC column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 210 nm (as the analyte has no strong chromophore, a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be more suitable).
-
-
Data Analysis: Quantify the main peak and any impurity peaks by area percentage.
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Elucidator
NMR spectroscopy provides detailed information about the molecular structure of the analyte and any impurities present.[15][16][17] Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a reference standard of the impurity itself. Both ¹H and ¹³C NMR are valuable, with 2D NMR techniques like COSY and HMBC helping to definitively identify unknown impurities.[18][19]
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a deuterated solvent (e.g., D₂O or CDCl₃).
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay: Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate quantification.
-
-
Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity based on the known mass and purity of the internal standard.
Caption: Workflow for quantitative NMR analysis.
Karl Fischer Titration: The Definitive Water Content Measurement
Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[4][20][21] This is crucial as water can act as an impurity that affects reactions and stability. Both volumetric and coulometric methods are available, with the choice depending on the expected water content.
-
Instrument Preparation: Condition the titration vessel with the Karl Fischer reagent to a dry state.
-
Sample Introduction: Accurately weigh and inject a suitable amount of the 1-Methylpyrrolidine-3-ethanol sample into the titration vessel.
-
Titration: Titrate with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed.
Caption: Workflow for Karl Fischer titration.
Comparative Performance Data
The following table summarizes the strengths and weaknesses of each technique based on typical performance metrics.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Parameter | GC-MS | HPLC | NMR | Karl Fischer |
| Primary Application | Volatile & semi-volatile impurities | Non-volatile & polar impurities | Structural elucidation & quantification | Water content |
| Limit of Detection (LOD) | Low ppm to ppb | Low ppm | ~0.1% | ppm to % |
| Quantification Accuracy | Good with internal standard | Good with reference standards | Excellent with internal standard | Excellent |
| Impurity Identification | Excellent (Mass Spectra) | Poor (Retention time only) | Excellent (Structural info) | Not applicable |
| Throughput | Moderate | High | Low | High |
| Sample Consumption | Low | Low | Moderate | Low |
Conclusion: An Integrated Approach to Purity Assessment
No single technique can provide a complete picture of the purity of a 1-Methylpyrrolidine-3-ethanol sample. A comprehensive and robust assessment relies on the intelligent application of complementary methods.
-
GC-MS is indispensable for identifying and quantifying volatile impurities, particularly residual solvents.
-
HPLC is the workhorse for analyzing non-volatile and polar impurities that are not amenable to GC.
-
NMR provides an orthogonal method for quantification and is unparalleled for the structural elucidation of unknown impurities.
-
Karl Fischer titration is the definitive method for determining water content.
By employing this integrated analytical strategy, researchers, scientists, and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and successful outcomes in their critical work.
References
- Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
- Ali, M. T., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health.
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-methylpyrrolidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine.
- ASTM International. (n.d.). Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method.
- Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution.
- Scharlab. (n.d.). Karl Fischer water content titration.
- Google Patents. (n.d.). CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
- ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry.
- AChemBlock. (n.d.). 1-Methylpyrrolidine-3-ethanol 97%.
- ACS Publications. (n.d.). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
- ASTM International. (n.d.). Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Methylpyrrolidine.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL.
- ResearchGate. (2025). Green Organic Synthesis of N-Methylpyrrolidine.
- Nitrosamines Exchange. (2023). A Consideration of the Extent That Tertiary Amines Can Form N-Nitroso Dialkylamines in Pharmaceutical Products.
- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- TCI Chemicals. (n.d.). (R)-1-Methyl-3-pyrrolidinol.
- ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
- Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
- ChemicalBook. (2025). Two methods for determination of 1-methylpyrrolidine.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
- ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach.
- Sigma-Aldrich. (n.d.). Pharmacopeia & Metrological Institute Standards.
- VAST JOURNALS SYSTEM. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.
- ResearchGate. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products.
- Pengnuo. (n.d.). China 1-Methylpyrrolidine Manufacturer and Supplier.
- LC Services. (2022). Understanding Chromatography - How does HPLC work to separate components of a mixture?.
- Wasson-ECE Instrumentation. (n.d.). Chromatography Corner.
- Metrohm. (n.d.). Water Determination by Karl Fischer Titration.
- YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules.
- Nature. (n.d.). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light.
- Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
- Sigma-Aldrich. (n.d.). 1-Methyl-3-pyrrolidinol 95%.
- Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- BLD Pharm. (n.d.). (R)-3-Hydroxy-1-methyl-pyrrolidine.
- Sigma-Aldrich. (n.d.). 1-methyl-3-pyrrolidinone.
- Pharmaguideline. (2011). Water Content Determination by Karl Fischer.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93074, 1-Methyl-3-pyrrolidinol.
- Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
Sources
- 1. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 2. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. emerypharma.com [emerypharma.com]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bre.com [bre.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Understanding Chromatography - How does HPLC work to separate components of a mixture? - LC Services [lcservicesltd.co.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 15. books.rsc.org [books.rsc.org]
- 16. acdlabs.com [acdlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. metrohmsiam.com [metrohmsiam.com]
- 21. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for 1-Methylpyrrolidine-3-ethanol
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is paramount. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. This guide provides an in-depth, experience-driven walkthrough of the inter-laboratory validation of a quantitative method for 1-Methylpyrrolidine-3-ethanol, a key intermediate and potential impurity in various synthetic pathways.
This document is structured to provide not just a protocol, but the scientific rationale behind the methodological choices, ensuring a robust and reproducible analytical method. We will explore the selection of an appropriate analytical technique, detail the validation protocol according to international guidelines, and present a comparative analysis of hypothetical data from a multi-laboratory study.
Choosing the Core Analytical Method: GC-FID vs. Alternatives
For a small, polar, and volatile compound like 1-Methylpyrrolidine-3-ethanol, Gas Chromatography (GC) is an eminently suitable technique. While High-Performance Liquid Chromatography (HPLC) is a workhorse in the pharmaceutical industry, the analysis of polar amines like 1-Methylpyrrolidine-3-ethanol can be challenging on traditional reversed-phase columns due to poor retention[2][3]. While specialized columns or derivatization techniques can be employed for HPLC analysis, they add complexity to the method[4][5].
A direct injection Gas Chromatography with Flame Ionization Detection (GC-FID) method offers a more straightforward, sensitive, and robust approach. GC-FID is a well-established technique for the analysis of volatile organic compounds and offers excellent linearity and reproducibility[6]. A patent for the production of 1-methylpyrrolidin-3-ol mentions using GC for purity determination, indicating its suitability for this class of compounds[7][8].
Causality of Choice: The decision to proceed with GC-FID is based on the physicochemical properties of the analyte. Its volatility makes it an ideal candidate for gas phase separation, and the presence of carbon atoms ensures a strong response from the Flame Ionization Detector. This avoids the complexities of derivatization often required in HPLC for such molecules, leading to a more streamlined and cost-effective final method.
Section 1: The Reference Analytical Protocol (GC-FID)
This section details the optimized GC-FID method for the quantification of 1-Methylpyrrolidine-3-ethanol. This protocol serves as the master document for all participating laboratories in the validation study.
1.1. Instrumentation & Consumables
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Rtx-35 Amine (30m x 0.25mm, 0.5µm) or equivalent mid-polarity column suitable for amines.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Gases: Helium (carrier gas), Hydrogen (FID), and Air (FID) of appropriate purity.
1.2. Reagents and Standards
-
Reference Standard: 1-Methylpyrrolidine-3-ethanol (purity ≥ 99.5%).
-
Solvent/Diluent: Methanol (HPLC grade).
-
Internal Standard (IS): Pyridine (purity ≥ 99.8%). A stock solution of the internal standard should be prepared in methanol.
1.3. Chromatographic Conditions
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
1.4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of 1-Methylpyrrolidine-3-ethanol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL. Each calibration standard should be fortified with the internal standard at a constant concentration.
-
Sample Preparation: Accurately weigh the sample containing 1-Methylpyrrolidine-3-ethanol, dissolve in a known volume of methanol, and fortify with the internal standard to achieve a final concentration within the calibration range.
Section 2: Designing the Inter-Laboratory Validation Study
The objective of an inter-laboratory study is to assess the reproducibility of the analytical method, which is the precision between laboratories[9][10]. This is a critical step in standardizing a method for widespread use. The study design is grounded in the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][11][12].
2.1. Study Protocol
-
Participants: A minimum of three independent laboratories with qualified personnel and appropriate instrumentation.
-
Samples: Each laboratory receives a set of blind samples, prepared from a single, homogenous batch. The set includes:
-
The reference analytical protocol.
-
Reference standard and internal standard.
-
Three concentration levels of 1-Methylpyrrolidine-3-ethanol (low, medium, high) to be analyzed in triplicate.
-
-
Validation Parameters to be Assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels is recommended[12].
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: Assessed at two levels:
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity[12].
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[14][15]. This is typically performed by the originating lab but can be included in the inter-lab study.
-
2.2. Experimental Workflow Diagram
Caption: Inter-laboratory validation workflow.
Section 3: Data Analysis & Comparative Results
The following tables present a hypothetical but realistic set of results from a three-laboratory study.
Table 1: Linearity
| Laboratory | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Lab 1 | 1.0 - 100 | 0.9995 |
| Lab 2 | 1.0 - 100 | 0.9992 |
| Lab 3 | 1.0 - 100 | 0.9998 |
| Acceptance Criterion | - | r² ≥ 0.999 |
Table 2: Accuracy (Recovery %)
| Concentration Level | Lab 1 (%) | Lab 2 (%) | Lab 3 (%) | Mean Recovery (%) |
| Low (5 µg/mL) | 99.5 | 101.2 | 98.9 | 99.9 |
| Medium (50 µg/mL) | 100.8 | 99.1 | 100.2 | 100.0 |
| High (90 µg/mL) | 99.2 | 100.5 | 99.7 | 99.8 |
| Acceptance Criterion | - | - | - | 98.0 - 102.0% |
Table 3: Precision (Relative Standard Deviation - RSD %)
| Concentration Level | Repeatability (Intra-lab RSD%) | Reproducibility (Inter-lab RSD%) |
| Lab 1 / Lab 2 / Lab 3 | ||
| Low (5 µg/mL) | 1.2 / 1.5 / 1.1 | 1.8 |
| Medium (50 µg/mL) | 0.8 / 0.9 / 0.7 | 1.1 |
| High (90 µg/mL) | 0.5 / 0.6 / 0.5 | 0.9 |
| Acceptance Criterion | ≤ 2.0% | ≤ 3.0% |
Table 4: Robustness (Performed by Originating Lab)
| Parameter Varied | Variation | % Change in Assay Result |
| Column Temperature | ± 2°C | < 1.0% |
| Flow Rate | ± 0.1 mL/min | < 1.5% |
| Split Ratio | 18:1 to 22:1 | < 2.0% |
| Acceptance Criterion | - | Result within system suitability limits |
Discussion of Results: The comparative data demonstrates strong performance of the GC-FID method across all participating laboratories.
-
Linearity: All labs achieved an excellent correlation coefficient (r²) well above the acceptance criterion of 0.999.
-
Accuracy: The mean recovery at all concentration levels was between 99.8% and 100.0%, indicating a high degree of accuracy and minimal systematic error.
-
Precision: The intra-laboratory precision (repeatability) was excellent, with RSDs well below 2.0%. More importantly, the inter-laboratory precision (reproducibility) was also well within the acceptable limits, with the highest RSD being 1.8%. This is a crucial indicator that the method is transferable and yields consistent results in different environments[9][10].
-
Robustness: The method showed resilience to minor, deliberate changes in key parameters, which is an indicator of its reliability during normal usage[15][16][17].
Section 4: Establishing Acceptance Criteria & Final Method Validation
The acceptance criteria presented are typical for pharmaceutical quality control analysis[18][19]. Based on the successful fulfillment of these criteria across all participating laboratories, the GC-FID analytical method for 1-Methylpyrrolidine-3-ethanol is considered validated. The data provides a high degree of assurance that the method is suitable for its intended purpose: the accurate and precise quantification of 1-Methylpyrrolidine-3-ethanol.
Conclusion
This guide has detailed the systematic process for the inter-laboratory validation of a GC-FID method for 1-Methylpyrrolidine-3-ethanol. By grounding the experimental design in established regulatory guidelines like ICH Q2(R1) and providing a transparent comparison of performance data, we have demonstrated the method to be linear, accurate, precise, and robust. This self-validating system ensures that the protocol is not just a series of steps, but a scientifically sound and trustworthy analytical tool for researchers, scientists, and drug development professionals.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Inter-laboratory Validation of an HPLC–MS/MS Method for the Detection of Microbial Transglutaminase in Meat and Meat Products. Food Analytical Methods. [Link]
-
Method Validation: Validation of Analytical Methods and Procedures. LabCompliance. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. ResearchGate. [Link]
-
Robustness Tests. LCGC International. [Link]
-
Repeatability, intermediate precision and reproducibility. Sisu@UT. [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central (PMC), NIH. [Link]
-
METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. [Link]
- Preparation method of 1-methyl-3-pyrrolidinol.
Sources
- 1. fda.gov [fda.gov]
- 2. hplc.eu [hplc.eu]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 9. pfigueiredo.org [pfigueiredo.org]
- 10. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. pharmtech.com [pharmtech.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Methylpyrrolidine-3-ethanol
This document provides a detailed, procedural guide for the safe handling and disposal of 1-Methylpyrrolidine-3-ethanol (CAS: 36763-96-9).[1] As a substituted pyrrolidine, this compound shares properties with other cyclic amines and amino alcohols, necessitating rigorous adherence to safety and environmental protocols. This guide is intended for laboratory professionals engaged in research and development who handle such chemical reagents. The procedures outlined herein are designed to ensure operational safety, regulatory compliance, and environmental stewardship.
Hazard Assessment: The Foundation of Safe Disposal
Understanding the inherent risks of a chemical is the first principle of its safe management. While a specific Safety Data Sheet (SDS) for 1-Methylpyrrolidine-3-ethanol is not always readily available, its chemical structure—a tertiary amine and a primary alcohol on a pyrrolidine ring—allows for an expert assessment of its probable hazards based on analogous compounds like 1-Methylpyrrolidin-3-ol and 1-Methyl-2-pyrrolidineethanol.[2][3][4][5]
Probable Hazards Include:
-
Skin and Eye Damage: Amines are known to be corrosive or irritants. Direct contact can cause skin irritation or serious eye damage.[3][4][6][7]
-
Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3][7][8][9]
-
Respiratory Irritation: Vapors may cause irritation to the respiratory system.[3][10]
-
Incompatibility: As a base, it will react exothermically and dangerously with acids. It is also incompatible with strong oxidizing agents.[3][10][11][12]
These potential hazards dictate that 1-Methylpyrrolidine-3-ethanol must be treated as a hazardous waste stream. Under no circumstances should this chemical be disposed of via the sanitary sewer system or in regular trash.[11][13][14]
Pre-Disposal Operations: Immediate Safety and Handling
Proper disposal begins long before the waste container is full. It starts with correct handling and storage of the material during its active use.
Personal Protective Equipment (PPE): A baseline of appropriate PPE is mandatory when handling 1-Methylpyrrolidine-3-ethanol for any purpose, including disposal.
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][11]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat is essential. For larger quantities or in case of spills, a chemical-resistant apron or suit may be necessary.[11]
Spill Preparedness: Maintain a spill kit in the immediate vicinity where the chemical is handled. The kit should contain:
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbents).[2][6]
-
Neutralizing agents for amines (if recommended by your institution's safety office).
-
A dedicated, sealable container for spill cleanup waste.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure that waste containing 1-Methylpyrrolidine-3-ethanol is managed safely and in compliance with regulations.
Step 1: Waste Characterization and Segregation
The principle of causality here is to prevent dangerous reactions. Improperly mixed chemical waste is a primary cause of laboratory incidents.
-
Identify the Waste Stream: This waste stream is "Non-halogenated organic amine waste."
-
Segregate at the Source: Collect waste 1-Methylpyrrolidine-3-ethanol and materials contaminated with it in a dedicated waste container.
-
Critical Incompatibilities: DO NOT mix this waste with:
Step 2: Proper Containerization and Labeling
The container serves as the primary barrier protecting personnel and the environment.
-
Select a Compatible Container: Use a glass or polyethylene container that can be securely sealed.[11][14] The original product container is often a suitable choice.[2][14]
-
Label Accurately: The label must be unambiguous and contain all required information. Affix a hazardous waste label as soon as the first drop of waste is added.
-
Contents: List the full chemical name: "1-Methylpyrrolidine-3-ethanol". If mixed with solvents (e.g., methanol), list all components with percentages.
-
Hazard Pictograms: Apply appropriate GHS pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark).
-
Generator Information: Your name, lab, and contact information.
-
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[11][14] This prevents the release of vapors and potential spills.
Step 3: Safe Temporary Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: Store the waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire volume of the container.
-
Segregation: Within the SAA, continue to segregate the amine waste container from incompatible materials like acids.[14]
Step 4: Final Disposal and Removal
Final disposal must be conducted through approved channels.
-
Contact Environmental Health & Safety (EHS): Your institution's EHS or a licensed hazardous waste disposal company is the only authorized entity for the final disposal of this chemical.[2][11]
-
Schedule a Pickup: Arrange for a hazardous waste pickup according to your institution's procedures. Do not allow waste to accumulate beyond established limits.
-
Record Keeping: Maintain meticulous records of waste disposal, including quantities, dates, and methods, as required by regulations.[11]
Regulatory Compliance and Data
The disposal of 1-Methylpyrrolidine-3-ethanol is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. While not specifically a "listed" waste, it will likely be classified as a characteristic hazardous waste.
| EPA Waste Code | Characteristic | Relevance to 1-Methylpyrrolidine-3-ethanol |
| D001 | Ignitability | Many related pyrrolidines have low flash points.[6][9] While the flash point for the 3-ethanol variant is not listed, it should be handled as potentially ignitable. |
| D002 | Corrosivity | Amines can be corrosive. If the waste solution has a pH ≥ 12.5, it qualifies as corrosive. |
| D003 | Reactivity | While not typically explosive, its incompatibility with acids and oxidizers falls under reactivity concerns.[12][15] |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of 1-Methylpyrrolidine-3-ethanol.
Sources
- 1. 1-Methylpyrrolidine-3-ethanol 97% | CAS: 36763-96-9 | AChemBlock [achemblock.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-Methyl-2-pyrrolidineethanol | C7H15NO | CID 93363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methylpyrrolidin-3-Ol MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. fishersci.ca [fishersci.ca]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. research.auburn.edu [research.auburn.edu]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
